molecular formula C5H2BrN3 B037936 5-Bromopyrimidine-4-carbonitrile CAS No. 114969-66-3

5-Bromopyrimidine-4-carbonitrile

Cat. No.: B037936
CAS No.: 114969-66-3
M. Wt: 183.99 g/mol
InChI Key: NVDDWOVFQZUEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrimidine-4-carbonitrile is a versatile and high-value heteroaromatic building block extensively employed in medicinal chemistry and materials science. Its core structure features two distinct reactive sites: a bromine atom at the 5-position, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig amination), and an electron-withdrawing carbonitrile group at the 4-position, which influences the electronics of the ring and serves as a handle for further functionalization into amides, acids, or tetrazoles. This bifunctional reactivity makes it an indispensable intermediate for the synthesis of sophisticated pyrimidine-based libraries targeting a range of biological pathways, particularly in the development of kinase inhibitors, antiviral agents, and anticancer compounds. The pyrimidine core is a privileged scaffold in drug discovery, mimicking endogenous purines and pyrimidines, allowing for targeted interactions with enzyme active sites. Researchers also utilize this compound in the construction of organic electronic materials and ligands for metal-organic frameworks (MOFs), leveraging its rigid, planar structure and tunable electronic properties. Provided as a high-purity solid, this reagent is designed to ensure reproducibility in complex synthetic routes, facilitating the discovery of novel chemical entities and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDDWOVFQZUEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551366
Record name 5-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114969-66-3
Record name 5-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-4-carbonitrile is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and materials science. The pyrimidine scaffold is a privileged structure in drug discovery, and the presence of both a bromine atom and a nitrile group offers versatile handles for synthetic transformations.[1] The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 4-position can be further functionalized. This bifunctionality makes it an important intermediate in the synthesis of targeted therapies, including kinase inhibitors.[1] This guide provides a summary of its known physical properties, detailed experimental protocols for its use in synthesis, and a logical workflow for its application in drug development.

Physical and Chemical Properties

The physical properties of this compound have been reported primarily through supplier specifications and computational predictions. Experimental data is limited.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 114969-66-3[2]
Molecular Formula C₅H₂BrN₃[2]
Molecular Weight 184.00 g/mol [2]
Appearance White to yellow powder/solid-
Boiling Point 328.6 ± 27.0 °C (Predicted)[2]
Density 1.86 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 152.5 ± 23.7 °C (Predicted)[2]
Refractive Index 1.618 (Predicted)[2]
Polar Surface Area (PSA) 49.6 Ų[2]
LogP (XLogP3) 0.9[2]

Note: Most quantitative physical properties are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The bromine atom at the 5-position is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond. This is a common strategy in the synthesis of kinase inhibitors.[3][4]

Objective: To couple an arylboronic acid with this compound to synthesize a 5-aryl-pyrimidine-4-carbonitrile derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., K₃PO₄) (2.0 equivalents)

  • Solvent (e.g., 4:1 mixture of 1,4-Dioxane and degassed Water)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[5]

  • Add the 1,4-dioxane/water solvent mixture. The volume should be sufficient to create a stirrable solution (e.g., 5 mL per 1 mmol of the bromopyrimidine).[5]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-pyrimidine-4-carbonitrile.

Protocol for Melting Point Determination

Objective: To determine the experimental melting point range of a solid compound like this compound.

Materials:

  • Purified solid this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Gallenkamp)[6]

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially. Observe the sample for any changes (e.g., shrinking, sintering).

  • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Mandatory Visualizations

The following diagrams illustrate the utility of this compound in synthetic chemistry, specifically in the context of drug discovery workflows.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_conditions Reaction Conditions cluster_product Intermediate Product cluster_final Further Application start_A 5-Bromopyrimidine- 4-carbonitrile reaction Suzuki-Miyaura Cross-Coupling start_A->reaction start_B Arylboronic Acid (R-B(OH)2) start_B->reaction product 5-Aryl-pyrimidine- 4-carbonitrile reaction->product conditions 1. Pd(PPh₃)₄ (catalyst) 2. K₃PO₄ (base) 3. Dioxane/H₂O (solvent) 4. Heat (85-95 °C) conditions->reaction final_product Kinase Inhibitor Scaffold product->final_product Further Functionalization

Caption: Synthetic workflow for utilizing this compound in a Suzuki coupling reaction.

G cluster_cycle Suzuki Coupling Mechanism reagents Reactants: - this compound - Arylboronic Acid step1 Oxidative Addition reagents->step1 catalytic_cycle Catalytic Cycle step2 Transmetalation pd2_intermediate1 Pd(II) Intermediate step1->pd2_intermediate1 step3 Reductive Elimination pd2_intermediate2 Aryl-Pd(II) Intermediate step2->pd2_intermediate2 pd0 Pd(0) Catalyst step3->pd0 Regenerates Catalyst product Product: 5-Aryl-pyrimidine- 4-carbonitrile step3->product pd0->step1 pd2_intermediate1->step2 pd2_intermediate2->step3

Caption: Logical relationship of the key steps in the Suzuki-Miyaura coupling mechanism.[7]

References

An In-depth Technical Guide to 5-Bromopyrimidine-4-carbonitrile: Structure, Bonding, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 5-bromopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages established chemical principles, data from closely related analogs, and predictive models to offer a comprehensive overview of its chemical structure, bonding, and potential synthetic routes.

Chemical Structure and Bonding

This compound possesses a pyrimidine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core structure is substituted with a bromine atom at the 5-position and a carbonitrile group (-C≡N) at the 4-position.

The pyrimidine ring is planar, and all its carbon and nitrogen atoms are sp² hybridized, contributing to the aromatic system. The nitrogen atoms, being more electronegative than carbon, create regions of lower electron density in the ring, making the pyrimidine ring electron-deficient. This electronic characteristic influences the reactivity of the molecule.

The bromine atom at the C5 position is a key functional group. The C-Br bond is covalent but polarized, with the bromine atom being more electronegative. This bond is susceptible to cleavage in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions. The carbonitrile group at the C4 position is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This group further decreases the electron density of the pyrimidine ring and provides a site for nucleophilic attack or transformation into other functional groups like amides or carboxylic acids.

The overall molecule is expected to be planar, a feature often sought in drug candidates for optimal interaction with biological targets. The combination of the electron-deficient pyrimidine ring and the reactive bromo and cyano substituents makes this compound a versatile building block in organic synthesis.[1]

Physicochemical and Predicted Spectroscopic Data

Due to the absence of published experimental spectroscopic data for this compound, the following tables summarize its known physicochemical properties from supplier data and predicted spectroscopic characteristics based on established correlation tables and computational models. These predicted values serve as a guide for characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₂BrN₃[2]
Molecular Weight184.00 g/mol [2]
CAS Number114969-66-3[2]
AppearancePredicted to be a solid-
Boiling Point328.6 ± 27.0 °C (Predicted)[2]
Density1.86 ± 0.1 g/cm³ (Predicted)[2]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~9.1sH2The proton at C2 is adjacent to two nitrogen atoms, leading to a significant downfield shift.
~8.9sH6The proton at C6 is deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160C2Carbon between two nitrogen atoms.
~158C6Carbon adjacent to a nitrogen and influenced by the nitrile group.
~145C4Carbon attached to the electron-withdrawing nitrile group.
~120C5Carbon attached to the bromine atom.
~115-CNCarbon of the nitrile group.

Table 4: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Weak-MediumC-H stretch (aromatic)Characteristic for C-H bonds on an aromatic ring.
~2230Medium-Strong-C≡N stretchCharacteristic stretching vibration for a nitrile group.
~1600-1450Medium-StrongC=C and C=N stretchingAromatic ring vibrations.
~1100-1000MediumC-Br stretchCharacteristic for a carbon-bromine bond.

Experimental Protocols

Synthesis of 5-Bromopyrimidine (Representative Protocol)

This protocol describes the bromination of pyrimidine to produce 5-bromopyrimidine.

Materials:

  • Pyrimidine

  • Bromine

  • Deionized water

  • Ethanol (for recrystallization)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve pyrimidine in deionized water.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add bromine to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 60 minutes.

  • Filter the reaction mixture and wash the collected solid with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromopyrimidine.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Synthesis of 5-Bromopyrimidine start Start dissolve Dissolve Pyrimidine in Deionized Water start->dissolve cool Cool Mixture in Ice Bath (<10°C) dissolve->cool add_br2 Slowly Add Bromine with Stirring cool->add_br2 warm_stir Warm to Room Temp. and Stir for 1h add_br2->warm_stir filter_wash Filter and Wash with Water warm_stir->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize product 5-Bromopyrimidine recrystallize->product

Caption: Synthetic workflow for the preparation of 5-bromopyrimidine.

Relevance in Signaling Pathways

While this compound itself has not been extensively studied for its direct biological activity, the pyrimidine-5-carbonitrile scaffold is a key component in a variety of molecules designed as inhibitors of important cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]

Derivatives of pyrimidine-5-carbonitrile have been shown to act as dual PI3K/mTOR inhibitors or as inhibitors of PI3K/AKT.[3][4] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of these enzymes and preventing the phosphorylation of their downstream targets.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and indicates the general point of intervention for pyrimidine-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyrimidine-based Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR pathway and points of inhibition by pyrimidine derivatives.

References

Synthesis and Discovery of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidine-4-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromine atom and a synthetically malleable nitrile group, makes it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed, plausible synthetic protocols and relevant data for researchers in drug discovery and development.

Introduction

Pyrimidine scaffolds are of paramount importance in drug discovery, as they are core components of numerous biologically active molecules, including kinase inhibitors, antiviral agents, and anticancer compounds. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (also known as 5-Bromo-4-cyanopyrimidine) is a valuable intermediate that offers two distinct points for chemical modification: the bromine atom at the 5-position is amenable to various cross-coupling reactions, while the carbonitrile group at the 4-position can be transformed into a range of other functional groups such as amides, carboxylic acids, or tetrazoles.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 114969-66-3[2]
Molecular Formula C₅H₂BrN₃[2]
Molecular Weight 183.99 g/mol [2]
Appearance White to off-white solidSupplier Data
Boiling Point (Predicted) 328.6 ± 27.0 °C[2]
Density (Predicted) 1.86 ± 0.1 g/cm³[2]
LogP (Predicted) 0.9[2]
PSA (Polar Surface Area) 49.6 Ų[2]

Synthesis of this compound

Proposed Synthetic Pathways

Three primary retrosynthetic pathways are outlined below. Each pathway utilizes readily available starting materials and common organic reactions.

Synthesis_Pathways cluster_0 Potential Synthetic Routes cluster_1 Route 1: Cyanation of Halopyrimidine cluster_2 Route 2: Dehydration of Carboxamide cluster_3 Route 3: Sandmeyer Reaction Target This compound Start1 5-Bromo-4-chloropyrimidine Start1->Target Nucleophilic Aromatic Substitution Reagent1 Cyanide Source (e.g., KCN, Zn(CN)₂) Reagent1->Target Start2 5-Bromopyrimidine-4-carboxamide Start2->Target Dehydration Intermediate2 Ethyl 5-Bromopyrimidine-4-carboxylate Intermediate2->Start2 Amidation Reagent2 Dehydrating Agent (e.g., POCl₃, SOCl₂) Reagent2->Target Start3 4-Amino-5-bromopyrimidine Intermediate3 Diazonium Salt Start3->Intermediate3 Diazotization Intermediate3->Target Sandmeyer Reaction Reagent3 NaNO₂, H⁺ then CuCN Reagent3->Intermediate3 Route1_Workflow Start 5-Bromo-4-chloropyrimidine + KCN Solvent Add Solvent (e.g., DMSO) Start->Solvent Reaction Heat Reaction Mixture (e.g., 100-150 °C) Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup (Quench with water, extract with organic solvent) Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product This compound Purification->Product Applications Core This compound App1 Kinase Inhibitors Core->App1 Suzuki, Buchwald-Hartwig Coupling at C5 App2 Antiviral Agents Core->App2 Nitrile Hydrolysis/Reduction App3 Anticancer Compounds Core->App3 Diverse Functionalization App4 Organic Electronic Materials Core->App4 Planar Heteroaromatic Core

References

5-Bromopyrimidine-4-carbonitrile CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and applications, particularly in the development of targeted kinase inhibitors. Experimental protocols and data are presented to support researchers in the effective utilization of this compound.

Chemical Identification and Properties

This compound is a substituted pyrimidine ring possessing both a bromine atom and a nitrile group, which serve as versatile synthetic handles for further molecular elaboration.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 114969-66-3[1]
Molecular Formula C₅H₂BrN₃[1]
IUPAC Name This compound
Synonyms 5-Bromo-4-cyanopyrimidine, 4-Cyano-5-bromopyrimidine[1]
InChI Key NVDDWOVFQZUEGS-UHFFFAOYSA-N

Table 2: Physicochemical and Spectral Data for this compound

PropertyValue
Molecular Weight 184.00 g/mol [1]
Appearance White to off-white crystalline solid
Density (Predicted) 1.86 ± 0.1 g/cm³[1]
Boiling Point (Predicted) 328.6 ± 27.0 °C[1]
Flash Point (Predicted) 152.5 ± 23.7 °C[1]
Refractive Index (Predicted) 1.618[1]
¹H NMR No experimental data available in the searched literature.
¹³C NMR No experimental data available in the searched literature.

Synthesis and Derivatization

The bifunctional nature of this compound, with a bromine atom at the 5-position and a carbonitrile group at the 4-position, makes it a valuable intermediate for creating diverse molecular libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be further functionalized.

Conceptual Synthesis Pathway

G cluster_0 Conceptual Synthesis of this compound A Starting Materials (e.g., Malononitrile derivatives, Formamide) B Ring Cyclization A->B Condensation C Intermediate Pyrimidine B->C D Bromination C->D e.g., NBS, Br₂ E Cyanation / Nitrile Formation D->E e.g., CuCN F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Derivatization Reactions

This compound is a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The bromine atom can be substituted through various cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.

G cluster_1 Derivatization of this compound Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Hydrolysis Nitrile Hydrolysis (Acid/Base) Start->Hydrolysis Product_Aryl 4-Cyano-5-(hetero)aryl-pyrimidine Suzuki->Product_Aryl Product_Amine 4-Cyano-5-amino-pyrimidine derivative Buchwald->Product_Amine Product_Acid 5-Bromopyrimidine-4-carboxylic acid Hydrolysis->Product_Acid

Caption: Key derivatization reactions of this compound.

Applications in Drug Discovery: Kinase Inhibition

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases. Pyrimidine-5-carbonitrile derivatives, in particular, have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of pyrimidine-5-carbonitrile have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.

cluster_pathway Simplified EGFR Signaling Pathway and Inhibition EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (e.g., EGF) Ligand->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[2]

cluster_pathway Simplified PI3K/AKT/mTOR Pathway and Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth, Proliferation, Survival Downstream->Growth Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of kinase inhibitors derived from this compound.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Table 3: Protocol for In Vitro Kinase Inhibition Assay

StepProcedure
1. Reagent Preparation Prepare serial dilutions of the test compound (derived from this compound) in DMSO. Dilute the target kinase, its specific substrate, and ATP to optimal concentrations in the appropriate assay buffer.
2. Assay Reaction In a microplate, combine the kinase buffer, test compound dilutions, and a solution containing the kinase and its substrate.
3. Initiation Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
4. Detection Terminate the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ assay).
5. Data Analysis Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of cancer cell lines.

Table 4: Protocol for MTT Cell Viability Assay

StepProcedure
1. Cell Seeding Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
6. Data Analysis Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its strategic functionalization allows for the creation of potent and selective inhibitors of key signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways. This guide provides essential information and standardized protocols to facilitate further research and development in this promising area.

References

Spectroscopic Profile of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, 5-Bromopyrimidine-4-carbonitrile. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on computational models and analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in the characterization of this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.3s1HH-2
~9.1s1HH-6

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~162C-2
~160C-6
~145C-4
~120C-5
~115CN

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~2230Medium-StrongC≡N stretch (nitrile)
~1600-1400Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1300-1000Medium-StrongC-H in-plane bending, C-C stretching
Below 1000Medium-StrongC-H out-of-plane bending, C-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
183/185High[M]⁺ (Molecular ion peak with bromine isotopes)
157/159Medium[M-CN]⁺
104Medium[M-Br]⁺
77Medium[C₄H₂N₂]⁺

Predicted for Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Transfer the solid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) to the vial.

  • Mix the sample by vortexing or gentle sonication until the solid is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, standard 5 mm NMR tube.

  • Securely cap and label the NMR tube.

2. ¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard proton pulse sequence. Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust for optimal signal-to-noise)

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

3. ¹³C NMR Data Acquisition:

  • Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

  • Place a small amount (a few milligrams) of the solid this compound in a clean, dry vial.

  • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[3]

  • Using a pipette, carefully drop the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

2. Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture with water).[4]

  • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[4]

  • If necessary, filter the solution to remove any particulate matter.[4]

2. Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.

  • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation A Purified Solid Sample B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E NMR Spectra B->E F IR Spectrum C->F G Mass Spectrum D->G H Structure Elucidation E->H F->H G->H

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyrimidine-4-carbonitrile is a key heteroaromatic building block in medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive bromine atom and an electron-withdrawing carbonitrile group, makes it a valuable intermediate for the synthesis of diverse and complex molecules.[1] This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound, including detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₂BrN₃ECHEMI
Molecular Weight 183.99 g/mol Benchchem
CAS Number 114969-66-3ECHEMI
Appearance White to yellow solidlookchem
Boiling Point 328.6 ± 27.0 °C (Predicted)ECHEMI
Flash Point 152.5 ± 23.7 °CECHEMI
Density 1.86 ± 0.1 g/cm³ (Predicted)ECHEMI
Water Solubility Slightly solublelookchem
pKa -4.65 ± 0.22 (Predicted)lookchem

Reactivity

The reactivity of this compound is characterized by the two distinct reactive sites on its pyrimidine core: the bromine atom at the 5-position and the carbonitrile group at the 4-position.[1]

Reactions at the Bromine Atom

The bromine atom at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent handle for the introduction of various substituents.[1]

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 5-arylpyrimidines.[3]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • 1,4-Dioxane

    • Degassed water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[3]

    • Add a 4:1 mixture of 1,4-dioxane and degassed water.[3]

    • Stir the reaction mixture at 85-95 °C.[3]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[3]

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel.

The Stille coupling involves the reaction of this compound with an organostannane reagent, also catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant consideration.[4]

Experimental Protocol: Stille Coupling

  • Materials:

    • This compound (1.0 eq)

    • Organostannane (1.1-1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Anhydrous solvent (e.g., Toluene, DMF)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound and the palladium catalyst.[4]

    • Add the anhydrous solvent followed by the organostannane.[4]

    • Heat the mixture to 80-120 °C.[4]

    • Monitor the reaction by TLC or GC-MS.[4]

    • After cooling, work up the reaction by diluting with an organic solvent and washing with water or brine.[4]

    • Dry, filter, and concentrate the organic layer. Purify the product via column chromatography.[4]

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, reacting this compound with an amine in the presence of a palladium catalyst and a base.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos)

    • Base (e.g., Sodium tert-butoxide (NaOtBu))

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand.[4]

    • Add the anhydrous solvent, amine, and base.[4]

    • Heat the reaction to 80-120 °C.[4]

    • Monitor progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]

    • Dry the organic layer, filter, and concentrate. Purify by column chromatography.[4]

Reactions of the Nitrile Group

The electron-withdrawing carbonitrile group at the 4-position influences the electronic properties of the pyrimidine ring and can be transformed into other functional groups.[1] The nitrile group is generally robust and not readily metabolized.

The nitrile group can serve as a precursor for various other functionalities, including:

  • Amides and Carboxylic Acids: Hydrolysis of the nitrile can yield the corresponding carboxamide or carboxylic acid.

  • Tetrazoles: The nitrile can react with azides to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.[1]

Role in Drug Discovery and Signaling Pathways

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, due to its resemblance to the purine core of ATP.[7] This allows pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[7] 5-Bromopyrimidine derivatives are versatile starting materials for synthesizing a wide range of kinase inhibitors, including those targeting Aurora kinases and cyclin-dependent kinases (CDKs).[7][8]

The general mechanism involves the pyrimidine core of the inhibitor binding to the hinge region of the kinase's active site, while substituents introduced via reactions at the 5-position (originally the bromine atom) can form additional interactions with the enzyme, enhancing potency and selectivity.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Pyrimidine_Inhibitor Pyrimidine-based Inhibitor (derived from this compound) Binding Binds to ATP Binding Site Pyrimidine_Inhibitor->Binding Binding->Kinase Inhibition

General signaling pathway of kinase inhibition.

Stability and Storage

General Stability

Halogenated pyrimidines are generally stable under standard laboratory conditions. However, they can be susceptible to degradation under certain conditions.

  • Hydrolysis: The C-Br bond may undergo hydrolysis in the presence of moisture, especially under non-neutral pH conditions.[9]

  • Photodegradation: Exposure to UV or visible light can potentially lead to the cleavage of the carbon-bromine bond.[9]

  • Oxidation: Reaction with strong oxidizing agents should be avoided.[9]

Recommended Storage

To ensure the integrity and shelf-life of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is also suggested.To minimize the rate of potential degradation reactions.[9]
Atmosphere Store in a well-ventilated area under an inert atmosphere if possible.To prevent accumulation of vapors and reaction with atmospheric components.[9]
Container Keep the container tightly closed.To prevent exposure to moisture and air.[9]
Light Exposure Protect from light.To prevent potential photodegradation.[9]
Incompatibilities Strong oxidizing agents.To avoid vigorous and potentially hazardous reactions.[9]
Proposed Stability Testing Protocol

For applications requiring rigorous stability data, a formal stability study is recommended. The following protocol, based on ICH guidelines, can be adapted.

Stability_Testing_Workflow Start Start Sample_Prep Prepare Samples of This compound Start->Sample_Prep Storage_Conditions Store samples under various conditions: - Long-term: 25°C/60% RH - Accelerated: 40°C/75% RH - Refrigerated: 5°C Sample_Prep->Storage_Conditions Time_Points Withdraw samples at specified time points (e.g., 0, 3, 6, 12, 24 months) Storage_Conditions->Time_Points Analysis Analyze samples for: - Appearance - Purity (HPLC) - Degradation products (LC-MS) Time_Points->Analysis Data_Evaluation Evaluate data to determine shelf-life and degradation kinetics Analysis->Data_Evaluation End End Data_Evaluation->End

Workflow for a stability testing protocol.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity at both the bromine and nitrile positions allows for a wide range of chemical transformations, making it particularly useful in the development of kinase inhibitors for targeted cancer therapies. Proper understanding of its reactivity, stability, and handling is crucial for its effective and safe use in research and drug development.

References

The Ascending Therapeutic Potential of 5-Bromopyrimidine-4-carbonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, those containing a 5-bromo-4-carbonitrile moiety have emerged as a class of significant interest, demonstrating a breadth of biological activities. This technical guide delves into the current understanding of the potential biological activities of 5-bromopyrimidine-4-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document synthesizes available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways these compounds modulate.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-bromopyrimidine have shown considerable promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The core structure serves as a versatile template for the design of potent and selective kinase inhibitors.

A notable derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, has been identified as a potent bone anabolic agent, promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[1] While not a direct anticancer application, the modulation of signaling pathways involved in cell growth and differentiation highlights the potential for these derivatives to influence cellular processes relevant to cancer.

Although specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the broader class of 5-bromopyrimidine derivatives has been evaluated for cytotoxic activity against various cancer cell lines. For instance, novel 5-bromo-pyrimidine analogs have been synthesized and tested against a panel of human cancer cell lines, with some compounds exhibiting excellent anticancer activity.[2]

Key Molecular Targets

1. Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a critical driver of cell proliferation, and its dysregulation is a hallmark of many cancers.[3] Pyrimidine derivatives are known to act as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[4][5][6] The inhibition of EGFR leads to the suppression of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis.[3][4][5]

2. Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell survival, growth, and proliferation.[7][8][9][10] Several pyrimidine derivatives have been developed as inhibitors of PI3K, with some exhibiting dual PI3K/mTOR inhibitory activity.[7] By blocking this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.

Quantitative Anticancer Activity Data

Derivative ClassCell LineIC50 (µM)Reference
5-bromo-pyrimidine analogsHCT116 (colon)Data not available[11]
A549 (lung)Data not available[11]
K562 (leukemia)Data not available[11]
U937 (leukemia)Data not available[11]
Pyrimidine-5-carbonitrileK562 (leukemia)7f: 3.36 (AKT-1)[12]
7f: 4.01 (PI3Kγ)[12]
7f: 6.99 (PI3Kδ)[12]
5-substituted O(4)-alkylpyrimidinesVarious22j: 0.0008 (CDK2)[13]
23c: 0.0074 (CDK2)[13]

Antimicrobial Activity: A Frontier for New Antibacterials

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have a long history in this area, and the this compound scaffold presents a promising avenue for the development of new antibacterial and antifungal compounds.

Quantitative Antimicrobial Activity Data

Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
5-bromo-pyrimidine analogsStaphylococcus aureusData not available[2]
Streptococcus faecalisData not available[2]
Bacillus subtilisData not available[2]
Klebsiella pneumoniaeData not available[2]
Escherichia coliData not available[2]
Pseudomonas aeruginosaData not available[2]
Saccharomyces cerevisiaeData not available[2]
Candida tropicalisData not available[2]
Aspergillus nigerData not available[2]

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[14][15][16][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Kinase Inhibition Assay (e.g., EGFR, PI3K)

These assays are crucial for determining the direct inhibitory effect of compounds on specific kinase enzymes.[18][19][20][21][22][23][24]

Principle: A common format for kinase assays measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used.

Protocol (General ADP-Glo™ Method):

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Pyrimidine This compound Derivative Pyrimidine->EGFR Inhibition PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Pyrimidine This compound Derivative Pyrimidine->PI3K Inhibition Anticancer_Screening_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture compound_addition 2. Add Serial Dilutions of This compound Derivatives cell_culture->compound_addition incubation 3. Incubate for 48-72 hours compound_addition->incubation mtt_assay 4. Perform MTT Assay incubation->mtt_assay data_analysis 5. Measure Absorbance and Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

References

5-Bromopyrimidine-4-carbonitrile: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-4-carbonitrile is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive bromine atom and a versatile nitrile group on the pyrimidine scaffold, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. The pyrimidine core is a privileged structure in drug discovery, frequently found in molecules targeting a range of biological pathways. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 114969-66-3[1]
Molecular Formula C₅H₂BrN₃[1]
Molecular Weight 183.99 g/mol
Appearance White to yellow solid
Boiling Point (Predicted) 328.6 ± 27.0 °C[1]
Density (Predicted) 1.86 ± 0.1 g/cm³[1]
Flash Point (Predicted) 152.5 ± 23.7 °C[1]
XLogP3 0.9[1]

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a suitable brominated pyrimidine precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from a 4-chloro-5-bromopyrimidine precursor.

Materials:

  • 4-Chloro-5-bromopyrimidine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-5-bromopyrimidine (1.0 eq) in DMSO.

  • Add sodium cyanide (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture with stirring to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Reactivity and Key Transformations

The two primary reactive sites on this compound are the C5-bromine atom and the C4-nitrile group. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, further expanding the molecular diversity of its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of palladium(0) to the C-Br bond, making this compound an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.

General Reaction Scheme:

Suzuki_Miyaura pyrimidine This compound product 5-Aryl/Alkenyl-pyrimidine-4-carbonitrile pyrimidine->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base

Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the mixture with vigorous stirring to the target temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O100892
3-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O951678

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.

General Reaction Scheme:

Buchwald_Hartwig pyrimidine This compound product 5-(Amino)pyrimidine-4-carbonitrile pyrimidine->product amine R¹R²NH amine->product catalyst Pd Catalyst Ligand Base

Buchwald-Hartwig Amination Reaction

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add this compound (1.0 eq), the amine (1.1-1.5 eq), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene100690
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101282
BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene90888

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylpyrimidine derivatives.

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add the terminal alkyne (1.1-1.5 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%).

  • Add a base, usually an amine like triethylamine or diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Drug Discovery: Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase active site. This compound serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting Janus kinases (JAKs).

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3] Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as effective therapeutic agents.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (derived from 5-Bromopyrimidine- 4-carbonitrile) Inhibitor->JAK Inhibition Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start 5-Bromopyrimidine- 4-carbonitrile Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Library of Pyrimidine Derivatives Coupling->Library Biochemical Biochemical Assay (Kinase Activity) Library->Biochemical Cellular Cell-Based Assay (Proliferation, Apoptosis) Biochemical->Cellular Hit Identification SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus, a fundamental building block of DNA and RNA, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1] Its inherent ability to mimic endogenous molecules allows pyrimidine-based compounds to interact with a wide array of biological targets, including enzymes and genetic material.[2][3] This structural adaptability has led to the development of a multitude of FDA-approved drugs with applications spanning from anticancer and antiviral to antimicrobial and anti-inflammatory therapies.[4][5] This guide provides a comprehensive overview of the pyrimidine core in drug discovery, detailing its therapeutic applications, common mechanisms of action, and key experimental protocols for its synthesis and evaluation. By summarizing quantitative data and visualizing critical pathways and workflows, this document serves as a technical resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.

Introduction: The Privileged Scaffold

Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3.[6][7] Its derivatives are ubiquitous in nature, most notably as the nucleobases cytosine, thymine, and uracil, which are essential components of nucleic acids.[7] This intrinsic biological relevance makes the pyrimidine ring a "privileged scaffold" in medicinal chemistry. Its structure allows for precise functionalization, enabling the design of molecules that can effectively form hydrogen bonds and act as bioisosteres for other aromatic systems like the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[8][9] Consequently, pyrimidine derivatives have been successfully developed to treat a vast range of diseases.[10]

Therapeutic Applications of Pyrimidine-Based Agents

The modular nature of the pyrimidine scaffold has been exploited to engineer molecules with diverse pharmacological profiles.[8]

Anticancer Activity

Pyrimidine analogs are among the most successful classes of anticancer agents, acting through various mechanisms.[11]

  • Antimetabolites: These drugs interfere with the synthesis of nucleic acids. A classic example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[1][12]

  • Kinase Inhibitors: Many pyrimidine derivatives are designed to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation. For instance, Gefitinib and Erlotinib target the Epidermal Growth Factor Receptor (EGFR), while other derivatives have been developed to inhibit Cyclin-Dependent Kinases (CDKs) and Focal Adhesion Kinase (FAK).[9][13][14] The fusion of a pyrimidine ring with other heterocyclic systems, such as in pyridopyrimidines, has also yielded potent kinase inhibitors.[15]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has spurred the development of novel antimicrobial agents, with pyrimidines being a major focus.[2][16]

  • Antibacterial Agents: Pyrimidine-containing drugs like Trimethoprim function by inhibiting dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[17] More recent research has focused on derivatives that target FtsZ, a protein critical for bacterial cell division, showing potent activity against resistant strains like MRSA.[16]

  • Antifungal Agents: Certain pyrimidine derivatives, such as Flucytosine, serve as effective antifungal agents.[18]

Antiviral Activity

Pyrimidine-based compounds have been pivotal in the management of viral infections.[19]

  • HIV Inhibitors: The pyrimidine scaffold is central to many anti-HIV drugs. Zidovudine (AZT), a nucleoside analog, was one of the first major treatments for HIV.[20] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine and Rilpivirine also feature a pyrimidine core and are crucial components of antiretroviral therapy.[9][20]

  • Broad-Spectrum Antivirals: Research has identified pyrimidine derivatives with activity against a wide range of RNA viruses, including influenza, flaviviruses, and ebolavirus.[19][21] Some of these compounds work by inhibiting host pyrimidine biosynthesis, thereby depriving the virus of necessary building blocks for replication.[21]

Other Therapeutic Areas

The versatility of the pyrimidine scaffold extends to numerous other conditions:

  • Anti-inflammatory and Analgesic: Certain derivatives have shown potent anti-inflammatory effects, in some cases superior to conventional drugs like ibuprofen.[18]

  • Central Nervous System (CNS): Pyrimidine-based drugs include sedatives and hypnotics like Zaleplon and antipsychotics like Risperidone.[20]

  • Cardiovascular: Drugs such as Minoxidil (antihypertensive) and Rosuvastatin (for cardiovascular disease) incorporate the pyrimidine moiety.[20]

Mechanisms of Action

Pyrimidine derivatives exert their therapeutic effects primarily by interacting with key biological macromolecules, leading to the modulation of cellular processes.

Enzyme Inhibition

A primary mechanism is the inhibition of critical enzymes. As kinase inhibitors, they typically compete with ATP for the binding site on the enzyme, preventing the phosphorylation cascade that drives cell proliferation.[15] In antimicrobial applications, they block enzymes unique to the pathogen's metabolic pathways, such as dihydrofolate reductase.[12]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_signal Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates Pathway EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Binds to Active Site Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Site

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

Antimetabolite Activity

As antimetabolites, pyrimidine analogs are structurally similar to endogenous pyrimidines.[22] They are processed by cellular enzymes into fraudulent nucleotides, which then exert their effects in two main ways: by inhibiting crucial enzymes in the nucleotide synthesis pathway or by being incorporated into DNA or RNA, which disrupts nucleic acid function and triggers cell death.[22][23]

Data Presentation: Biological Activity of Pyrimidine Derivatives

The following tables summarize quantitative data for representative pyrimidine compounds across different therapeutic areas, highlighting their potency.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound Class Target Cancer Cell Line Potency (IC₅₀ / Kᵢ) Reference
Pyrimidine-Sulfonamide Proliferation HCT-116 (Colon) 5.66 µM [14]
Pyrimidine-Sulfonamide Proliferation HT-29 (Colon) 9.95 µM [14]
Thioether-Pyrimidine Carbonic Anhydrase II - 1.72 nM (Kᵢ) [14]
Pyrimidine-based FAKi FAK - 27.4 nM [9]
Pyrimidine-based FAKi Proliferation MDA-MB-231 (Breast) 0.126 µM [9]

| Pyrimido-pyrimidine | Proliferation | HCT116 (Colon) | 29.40 µM |[24] |

Table 2: Antiviral and Antimicrobial Activity of Pyrimidine Derivatives

Compound Class Target Organism/Virus Activity Metric Potency (EC₅₀ / MIC) Reference
NNRTI Derivative HIV-1 (Wild Type) EC₅₀ < 10 nM [9]
NNRTI Derivative HIV-1 (Resistant Mutant) EC₅₀ 3.43–11.8 nM [9]
Thiophenyl-pyrimidine MRSA MIC 2 µg/mL [16]
Thiophenyl-pyrimidine VREs MIC 2 µg/mL [16]

| Quinazolin-amine | M. tuberculosis | MIC₉₀ | 0.63–1.25 µM |[25] |

Key Experimental Protocols

General Synthesis of a 2-Thioxopyrimidine Scaffold

This protocol describes a common method for synthesizing a pyrimidine core via cyclocondensation.

Methodology:

  • Reaction Setup: A mixture of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (1.0 eq) is prepared in a suitable solvent such as methanol, with a catalytic amount of acetic acid.[26]

  • Addition of Reagents: The mixture is heated to approximately 40°C. A primary aromatic amine (1.0 eq) dissolved in methanol and an aldehyde (e.g., formalin, 2.0 eq) are added dropwise with continuous stirring.[26]

  • Reaction and Isolation: The reaction mixture is stirred until a clear solution is obtained, indicating the progression of the reaction. The mixture is then allowed to cool.

  • Purification: The resulting precipitate (the pyrimidine derivative) is collected by filtration, washed with a solvent like ethanol to remove impurities, and then dried.[26]

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the cells are treated with serial dilutions of the synthesized pyrimidine compounds. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Drug_Discovery_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation Synthesis 1. Synthesis of Pyrimidine Library Purification 2. Purification & Characterization Synthesis->Purification PrimaryScreen 3. Primary Screening (e.g., MTT Assay) Purification->PrimaryScreen HitID 4. Hit Identification PrimaryScreen->HitID HitID->Synthesis Inactive SecondaryScreen 5. Secondary Screening (e.g., Kinase Assay) HitID->SecondaryScreen Active Hits LeadOpt 6. Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: A typical workflow for the discovery of pyrimidine-based drug candidates.

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably a cornerstone of medicinal chemistry, with a proven track record in producing clinically successful drugs.[4] Its versatility stems from its unique physicochemical properties and its presence in fundamental biological structures.[3][7] Future research will likely focus on designing novel pyrimidine derivatives with enhanced selectivity and potency to overcome challenges like drug resistance.[25] The integration of pyrimidine cores with other pharmacophores and the exploration of fused heterocyclic systems will continue to be a promising strategy for developing next-generation therapeutics to address a wide range of unmet medical needs.[8][15]

Pyrimidine_Applications center Pyrimidine Scaffold Anticancer Anticancer center->Anticancer Antiviral Antiviral center->Antiviral Antimicrobial Antimicrobial center->Antimicrobial AntiInflammatory Anti-inflammatory center->AntiInflammatory CNS CNS Agents center->CNS Cardiovascular Cardiovascular center->Cardiovascular

Caption: The diverse therapeutic applications of the pyrimidine scaffold.

References

Commercial Availability and Synthetic Utility of 5-Bromopyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution with both a reactive bromine atom and a cyano group makes it a valuable precursor for the synthesis of diverse molecular libraries. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its utilization in key chemical transformations, and its relevance in the context of targeted drug discovery, particularly as a scaffold for kinase inhibitors.

Commercial Availability

This compound is available from a range of chemical suppliers. The purity and available quantities vary, and researchers should consult the respective vendors for the most current pricing and stock information. The table below summarizes the offerings from several key suppliers.

SupplierCatalog NumberPurityQuantity
JHECHEM CO LTDN/A99% (Pharmaceutical Grade), 95% (Industrial Grade)Inquire
Greenbo BiochemN/A99%Inquire
Compound Net Biotechnology Inc.N/A95%Inquire
ChemScene (via Fisher Scientific)CS-0050557>98%100MG

Note: Availability and specifications are subject to change. Please verify with the supplier.

Synthetic Applications and Experimental Protocols

The utility of this compound in synthetic chemistry primarily stems from the reactivity of the bromine atom at the 5-position, which readily participates in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbonitrile group at the 4-position influences the reactivity of the pyrimidine ring, making the bromine an excellent handle for introducing molecular diversity.

Suzuki-Miyaura Cross-Coupling: A General Protocol

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of an aryl or heteroaryl boronic acid with a bromo-pyrimidine derivative, which can be adapted for this compound.

Materials:

  • This compound (1.0 equivalent)

  • Aryl/heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask via cannula.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-substituted-pyrimidine-4-carbonitrile.

Biological Context: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors due to its structural similarity to the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. Pyrimidine-5-carbonitrile derivatives have shown particular promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.[1][2]

Role in Targeting EGFR and PI3K/mTOR Signaling Pathways

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[3][4] Its aberrant activation is a hallmark of many cancers. Similarly, the PI3K/AKT/mTOR pathway is a central node in cell growth and metabolism, and its dysregulation is frequently observed in tumors.[5][6] this compound serves as a key starting material for the synthesis of molecules designed to inhibit kinases within these pathways. The functionalization at the 5-position allows for the introduction of various substituents that can enhance binding affinity and selectivity for the target kinase.

Below are diagrams illustrating the general workflow for utilizing this compound in drug discovery and the simplified EGFR and PI3K/mTOR signaling pathways.

G cluster_0 Synthetic Chemistry cluster_1 Biological Screening cluster_2 Lead Optimization start This compound reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->reaction library Library of 5-Substituted Pyrimidine-4-carbonitriles reaction->library assay Kinase Inhibition Assays (e.g., EGFR, PI3K) library->assay hit Identification of 'Hit' Compounds assay->hit sar Structure-Activity Relationship (SAR) Studies hit->sar sar->reaction Iterative Synthesis lead Optimized Lead Compound sar->lead

Drug Discovery Workflow using this compound.

EGFR_Signaling ligand EGF Ligand egfr EGFR ligand->egfr ras RAS egfr->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Pyrimidine-based Inhibitor inhibitor->egfr

Simplified EGFR Signaling Pathway and Point of Inhibition.

PI3K_mTOR_Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth, Proliferation, Survival mtor->cell_growth inhibitor Pyrimidine-based Inhibitor inhibitor->pi3k

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2]

Pyrimidine moieties are key structural motifs found in a vast number of biologically active compounds and approved pharmaceuticals.[3] The synthesis of 5-arylpyrimidines, in particular, is of significant interest as this scaffold is present in molecules with diverse therapeutic applications, including kinase inhibitors, antivirals, and central nervous system agents. 5-Bromopyrimidine-4-carbonitrile is a valuable building block that allows for the introduction of aryl and heteroaryl groups at the 5-position of the pyrimidine ring, leading to the generation of novel compounds for drug discovery programs.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a robust starting point for the synthesis of 5-arylpyrimidine-4-carbonitriles.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-arylpyrimidine-4-carbonitrile product and regenerate the active palladium(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocols

The following protocols are general guidelines for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate combination.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[1]

  • Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), 2.0-3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of 1,4-Dioxane and water)[1][4]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine-4-carbonitrile.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted bromopyrimidines with various arylboronic acids, which can serve as a starting point for the reaction with this compound. Yields are expected to be in a similar range but may require optimization.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[1]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582[1]
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[1]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[1]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[1]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X (R = 5-cyanopyrimidinyl) oxidative_addition->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R-Pd(II)L2-Ar transmetalation->diorgano_pd Ar-B(OH)2 Base reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product R-Ar (5-Arylpyrimidine-4-carbonitrile) reductive_elimination->product reactants This compound (R-X) + Arylboronic Acid (Ar-B(OH)2) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Dry Schlenk Flask add_reagents Add this compound, Arylboronic Acid, and Base start->add_reagents inert_atmosphere Evacuate and Backfill with Inert Gas (3x) add_reagents->inert_atmosphere add_catalyst_solvent Add Palladium Catalyst and Degassed Solvent inert_atmosphere->add_catalyst_solvent reaction Heat and Stir (e.g., 80-110 °C) add_catalyst_solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, Dilute with Organic Solvent, Wash with Water and Brine monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify by Column Chromatography workup->purification end Product: 5-Arylpyrimidine-4-carbonitrile purification->end

Caption: A standard experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of arylamines. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse amine functionalities at the 5-position of a pyrimidine ring is of significant interest for the development of novel therapeutic agents, including kinase inhibitors.

5-Bromopyrimidine-4-carbonitrile is a versatile building block, featuring an electron-deficient pyrimidine ring activated for nucleophilic aromatic substitution and a bromine atom well-suited for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group at the 4-position further influences the reactivity of the C5-Br bond, making it an excellent substrate for the Buchwald-Hartwig amination.

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) species as the active catalyst. The reaction typically proceeds through the following key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of this compound, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 5-aminopyrimidine-4-carbonitrile product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand, base, and solvent is crucial for the efficiency and scope of the reaction, as these components influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. It is important to note that reaction conditions should be optimized for each specific substrate combination to achieve the best results.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1101285-95
24-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Dioxane100880-90
3MorpholinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Toluene1001690-98
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)LiHMDS (2.0)THF802475-85
5DiethylaminePd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.5)Dioxane1001870-80

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent the oxidation of the palladium catalyst.

  • Anhydrous solvents and reagents are crucial for optimal reaction outcomes.

  • The choice of ligand is critical and often depends on the nature of the amine. For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines and anilines, ligands such as BINAP, Xantphos, or DavePhos can be suitable.

  • Pre-catalysts, such as XPhos Pd G3, can be used for more reliable generation of the active catalytic species.[1]

Protocol 1: General Procedure for the Amination of this compound with an Aromatic Amine

This protocol describes a general procedure for the reaction of this compound with an aniline derivative.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aniline derivative, and cesium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (Xantphos).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to 110 °C using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-(arylamino)pyrimidine-4-carbonitrile.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Aliphatic Amine

This protocol is a general procedure for the reaction of this compound with a secondary aliphatic amine like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (Pd(OAc)₂) and the ligand (BINAP).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive flow of the inert gas, add sodium tert-butoxide, this compound, and anhydrous 1,4-dioxane. Finally, add the morpholine via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(morpholino)pyrimidine-4-carbonitrile.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Br)L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(HNR'R'')L_n]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord Experimental_Workflow start Start setup Reaction Setup (Substrate, Base, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert addition Add Anhydrous Solvent and Amine inert->addition reaction Heat and Stir Reaction Mixture addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Filter, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including a significant number of kinase inhibitors.[1] Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of kinases, making it an ideal framework for the design of targeted therapies.[1] Among the various functionalized pyrimidines, 5-Bromopyrimidine-4-carbonitrile serves as a versatile and reactive starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. The bromine atom at the C5 position and the electron-withdrawing nitrile group at the C4 position provide orthogonal reactive handles for various chemical transformations.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various kinase inhibitors, with a focus on inhibitors of the PI3K/AKT/mTOR and Aurora kinase signaling pathways.

Core Scaffold and Therapeutic Targets

The this compound core offers multiple points for diversification, primarily through nucleophilic aromatic substitution (SNAr) at the bromine-bearing C5 position and potential modifications involving the nitrile group. These substitutions allow for the fine-tuning of steric, electronic, and hydrophobic properties, which are critical for achieving high potency and selectivity for specific kinase targets. Kinase families that have been successfully targeted using pyrimidine-5-carbonitrile-based scaffolds include:

  • PI3K/AKT/mTOR Pathway: This pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[2][3]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in tumorigenesis.[1]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are attractive targets for cancer therapy.[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation; its mutation and overexpression are common in various cancers.[1]

Data Presentation

Table 1: Inhibitory Activity of Representative Pyrimidine-5-carbonitrile Based Kinase Inhibitors
Compound IDTarget Kinase(s)IC50 (µM)Cell LineReference
PI3K/AKT Pathway Inhibitors
Compound 7fPI3Kδ6.99 ± 0.36-[4][5]
PI3Kγ4.01 ± 0.55-[4][5]
AKT-13.36 ± 0.17-[4][5]
--K562 (Leukemia)[4][5]
Aurora Kinase Inhibitors
Compound 22Aurora A0.0093-[6]
Aurora B0.0028-[6]
-0.89 - 11.41Various Carcinoma Cell Lines[6]
VEGFR-2 Inhibitors
Compound 11eVEGFR-20.61 ± 0.01-[7]
Compound 12bVEGFR-20.53 ± 0.07-[7]
-1.14 - 10.33HCT-116 (Colon), MCF-7 (Breast)[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Survival Cell Survival mTORC1->Cell Survival Proliferation Proliferation mTORC1->Proliferation Metabolism Metabolism mTORC1->Metabolism Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Aurora_Kinase_Pathway cluster_mitosis Mitosis Cell Cycle Progression Cell Cycle Progression Aurora A Aurora A Cell Cycle Progression->Aurora A Aurora B Aurora B Cell Cycle Progression->Aurora B Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->Aurora A Inhibitor->Aurora B

Experimental Workflow

Experimental_Workflow Start 5-Bromopyrimidine- 4-carbonitrile Synthesis Chemical Synthesis (e.g., Suzuki Coupling, S_NAr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Inhibitor Pyrimidine-5-carbonitrile Kinase Inhibitor Purification->Inhibitor Biochemical_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Inhibitor->Biochemical_Assay Cell_Assay Cell-Based Assay (Antiproliferative, Apoptosis) Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Experimental Protocols

General Synthetic Route for 2,5-Disubstituted-pyrimidine-4-carbonitriles

The synthesis of kinase inhibitors from this compound can be achieved through a versatile and modular approach, primarily involving the substitution of the bromo group at the C5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl or heteroaryl moieties, while nucleophilic aromatic substitution can be used to install various amine functionalities.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-pyrimidine-4-carbonitriles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyrimidine-4-carbonitrile.

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 5-Amino-pyrimidine-4-carbonitriles

This protocol provides a general method for the substitution of the bromine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen solvent.

  • Add the desired amine, followed by the base.

  • Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantitatively measures the ability of a synthesized compound to inhibit the activity of a target kinase.

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target kinase (e.g., PI3K, Aurora A)

  • Specific substrate for the kinase

  • ATP

  • Assay buffer

  • Synthesized inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer. Prepare a serial dilution of the inhibitor.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the diluted inhibitor, and the kinase-substrate mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The synthetic tractability of this scaffold, coupled with well-established methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, facilitates the efficient generation of diverse chemical libraries for drug discovery. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel kinase inhibitors targeting critical signaling pathways implicated in various diseases.

References

Application of 5-Bromopyrimidine-4-carbonitrile in Antiviral Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-4-carbonitrile stands as a versatile and highly valuable scaffold in the field of medicinal chemistry, particularly in the discovery of novel antiviral agents. Its unique structural features, including a reactive bromine atom and a cyano group on the pyrimidine ring, provide a fertile ground for the synthesis of a diverse array of derivatives. These derivatives have shown promise in targeting various viral components and host-cell pathways essential for viral replication. This document provides a comprehensive overview of the application of this compound in antiviral drug discovery, complete with detailed experimental protocols and data presented for comparative analysis.

The pyrimidine core is a well-established pharmacophore in antiviral drug design, with numerous approved drugs built upon this heterocyclic system. The strategic placement of a bromine atom at the 5-position allows for facile modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents to explore the chemical space for antiviral activity. The electron-withdrawing nature of the cyano group at the 4-position further influences the electronic properties of the pyrimidine ring, contributing to the binding affinity of the designed molecules to their biological targets.

Mechanism of Action of this compound Derivatives

Derivatives of this compound can exert their antiviral effects through several mechanisms, primarily by targeting key viral enzymes or host cell pathways crucial for viral propagation.

One of the primary targets for pyrimidine-based antivirals is the viral polymerase , an enzyme essential for the replication of the viral genome.[1][2] By mimicking natural nucleosides, these synthetic analogs can be incorporated into the growing nucleic acid chain, leading to premature termination and inhibition of viral replication.[3]

Another significant mechanism involves the inhibition of host cell pyrimidine biosynthesis .[4][5] Viruses are heavily reliant on the host cell's machinery to produce the necessary building blocks for their replication, including nucleotides. By inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds can effectively starve the virus of essential precursors for RNA and DNA synthesis, thereby halting its replication.[4] This approach offers the potential for broad-spectrum antiviral activity, as it targets a host dependency factor required by a wide range of viruses.[5]

Synthesis of Antiviral Compounds from this compound

The chemical versatility of this compound allows for the synthesis of a diverse library of potential antiviral compounds. A common and powerful synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 5-position.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-arylpyrimidine-4-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives

While direct antiviral data for derivatives of this compound is limited in the public domain, studies on structurally related pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine-5-carbonitrile precursors, provide valuable insights into their potential. The following table summarizes the in vitro antiviral activity of a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines against human coronaviruses.[6]

CompoundEC₅₀ (µM) vs HCoV-229ECC₅₀ (µM) in MRC-5 cellsSelectivity Index (SI)
7a 11 ± 1>100>9.1
7b 13 ± 2>100>7.7
7f 15 ± 3>100>6.7
Remdesivir 0.03 ± 0.00>10>333

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.

Experimental Protocols for Antiviral Assays

To evaluate the antiviral efficacy of compounds derived from this compound, standardized in vitro assays are employed. The following are detailed protocols for common antiviral screening methods.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to assess the ability of a compound to protect host cells from virus-induced cell death.[4]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCoV-229E)

  • Virus stock with a known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cell monolayers. Add the diluted test compounds to the wells. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days. Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the virus-infected control wells show significant CPE.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each compound concentration relative to the uninfected control. Determine the EC₅₀ and CC₅₀ values by plotting the data and fitting to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[7]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Test compounds

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period that allows for plaque formation (typically 2-5 days).

  • Staining: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cell monolayer with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Logical Relationships

The antiviral activity of pyrimidine biosynthesis inhibitors is not solely due to the depletion of nucleotide pools. Recent studies have revealed a complex interplay between pyrimidine metabolism and the innate immune response. Inhibition of DHODH can lead to the upregulation of interferon-stimulated genes (ISGs), thereby inducing an antiviral state in the host cell.[6]

Below are diagrams illustrating the key experimental workflow for antiviral drug discovery using this compound and the proposed mechanism of action for its derivatives that inhibit pyrimidine biosynthesis.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antiviral Screening cluster_analysis Data Analysis cluster_moa Mechanism of Action Studies start 5-Bromopyrimidine- 4-carbonitrile suzuki Suzuki-Miyaura Coupling start->suzuki derivatives Library of 5-Arylpyrimidine- 4-carbonitrile Derivatives suzuki->derivatives cpe CPE Reduction Assay derivatives->cpe plaque Plaque Reduction Assay cpe->plaque cc50 Determine CC50 cpe->cc50 yield Virus Yield Reduction Assay plaque->yield ic50 Determine IC50/EC50 yield->ic50 si Calculate Selectivity Index (SI) ic50->si cc50->si polymerase_assay Viral Polymerase Inhibition Assay si->polymerase_assay pathway_analysis Host Pathway Analysis si->pathway_analysis

Caption: Experimental workflow for antiviral drug discovery using this compound.

mechanism_of_action cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition by Pyrimidine Derivative cluster_consequences Antiviral Consequences precursors Glutamine, Aspartate, Bicarbonate dho Dihydroorotate precursors->dho orotate Orotate dho->orotate DHODH pyrimidine_depletion Pyrimidine Pool Depletion isg_induction Upregulation of Interferon-Stimulated Genes (ISGs) ump UMP orotate->ump inhibitor This compound Derivative inhibitor->dho Inhibits viral_replication_inhibition Inhibition of Viral RNA/DNA Synthesis pyrimidine_depletion->viral_replication_inhibition antiviral_state Induction of Host Antiviral State isg_induction->antiviral_state

Caption: Proposed mechanism of action for antiviral pyrimidine derivatives targeting host pyrimidine biosynthesis.

Conclusion

This compound is a promising starting material for the development of novel antiviral agents. Its amenability to chemical modification allows for the creation of diverse compound libraries for screening against a wide range of viruses. The potential for these derivatives to target both viral enzymes and host cell pathways, such as pyrimidine biosynthesis, highlights their potential for broad-spectrum antiviral activity. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new antiviral candidates derived from this versatile scaffold. Further research into the specific structure-activity relationships and the intricate interplay with host signaling pathways will undoubtedly pave the way for the discovery of the next generation of antiviral therapeutics.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 5-bromopyrimidine-4-carbonitrile, a versatile building block in medicinal chemistry and materials science. The protocol outlines the reaction of this compound with various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse range of substituted pyrimidine-4-carbonitrile derivatives. These products are valuable intermediates in the synthesis of bioactive molecules and functional materials. This application note includes a step-by-step experimental procedure, a summary of expected yields for different nucleophiles, and a visual representation of the experimental workflow.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic and heteroaromatic systems. The pyrimidine core is a privileged scaffold in drug discovery, and the targeted modification of this ring system is of significant interest. This compound is an attractive substrate for SNAr reactions due to the electron-withdrawing nature of the pyrimidine ring and the cyano group, which activates the C-5 position towards nucleophilic attack. The bromine atom serves as a good leaving group, allowing for the introduction of a variety of substituents. This protocol provides a general and robust method for the synthesis of 5-substituted-pyrimidine-4-carbonitrile derivatives.

Data Presentation

The following table summarizes the expected yields for the nucleophilic aromatic substitution on this compound with a selection of common nucleophiles under the conditions outlined in the experimental protocol.

EntryNucleophileProductExpected Yield (%)
1Morpholine5-(Morpholin-4-yl)pyrimidine-4-carbonitrile85-95
2Piperidine5-(Piperidin-1-yl)pyrimidine-4-carbonitrile80-90
3Thiophenol5-(Phenylthio)pyrimidine-4-carbonitrile75-85
4Sodium Methoxide5-Methoxypyrimidine-4-carbonitrile70-80

Experimental Protocol

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, piperidine, thiophenol, sodium methoxide)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable solvent such as DMF or MeCN (approximately 0.1-0.5 M concentration). Add a base, such as DIPEA (1.5-2.0 eq) for amine nucleophiles or K₂CO₃ (2.0 eq) for thiol or alcohol nucleophiles.

  • Nucleophile Addition: Add the desired nucleophile (1.1-1.5 eq) to the reaction mixture. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will vary depending on the nucleophile's reactivity. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid precipitate (e.g., inorganic salts) is present, filter the reaction mixture.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-substituted-pyrimidine-4-carbonitrile product.

Characterization:

The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reagents Add this compound, Solvent, and Base to Flask start->reagents nucleophile Add Nucleophile reagents->nucleophile heat Heat Reaction Mixture (80-120 °C) nucleophile->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute with EtOAc, Wash with Water and Brine cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.

Application Notes and Protocols: Derivatization of the Carbonitrile Group in 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carbonitrile group in 5-Bromopyrimidine-4-carbonitrile, a versatile building block in medicinal chemistry. The described transformations, including hydrolysis, cycloaddition, reduction, and addition of organometallic reagents, offer pathways to synthesize a variety of functionalized pyrimidine derivatives, such as carboxamides, carboxylic acids, tetrazoles, amines, and ketones. These derivatives are valuable intermediates for the development of novel therapeutic agents.

Introduction

This compound is a key starting material in drug discovery due to its dual reactivity. The bromine atom at the 5-position is amenable to various cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 4-position can be transformed into a range of other functional groups.[1] This document outlines protocols for the selective derivatization of the carbonitrile moiety.

Derivatization Reactions

Several key transformations of the carbonitrile group are described below, providing access to a diverse set of pyrimidine-based scaffolds.

Hydrolysis of the Carbonitrile Group

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid.[2][3][4][5][6]

a) Partial Hydrolysis to 5-Bromopyrimidine-4-carboxamide

Controlled hydrolysis, typically under acidic conditions, can selectively produce the primary amide.

b) Complete Hydrolysis to 5-Bromopyrimidine-4-carboxylic acid

More forcing conditions, such as prolonged heating with strong acid or base, lead to the formation of the carboxylic acid.[2][4]

[3+2] Cycloaddition to form 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole

The reaction of the nitrile with an azide source, such as sodium azide, via a [3+2] cycloaddition is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles.[7][8][9][10] This transformation is particularly relevant in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Reduction of the Carbonitrile Group to (5-Bromopyrimidin-4-yl)methanamine

The carbonitrile can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method for this transformation.

Addition of Grignard Reagents to form Ketones

Grignard reagents add to the carbonitrile group to form an intermediate imine, which upon acidic workup, hydrolyzes to a ketone.[11][12][13][14] This reaction allows for the introduction of a wide variety of alkyl or aryl side chains.

Quantitative Data Summary

Product NameReagents and ConditionsYield (%)Reference
5-Bromopyrimidine-4-carboxamideConcentrated H₂SO₄, 60°CNot specifiedGeneral Method
5-Bromopyrimidine-4-carboxylic acidDilute HCl, heat under reflux~42% (for a similar substrate)[15]
5-(5-Bromopyrimidin-4-yl)-1H-tetrazoleNaN₃, nano-TiCl₄·SiO₂, DMF, refluxUp to 95% (general method)[7]
(5-Bromopyrimidin-4-yl)methanamineH₂, Pd/C, Ethanol, HClNot specifiedStandard Method
1-(5-Bromopyrimidin-4-yl)ethan-1-oneCH₃MgBr, THF; then H₃O⁺Not specifiedGeneral Method[11][12]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopyrimidine-4-carboxamide

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a suitable round-bottom flask, cautiously add concentrated sulfuric acid (5.0 eq) at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-Bromopyrimidine-4-carboxamide.

Protocol 2: Synthesis of 5-Bromopyrimidine-4-carboxylic acid

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 6 M HCl)

  • Deionized Water

Procedure:

  • A mixture of this compound (1.0 eq) and dilute hydrochloric acid (10 volumes) is heated under reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with cold water and dried under vacuum to yield 5-Bromopyrimidine-4-carboxylic acid.[15]

Protocol 3: Synthesis of 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Nano-TiCl₄·SiO₂ (catalyst)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Hydrochloric Acid (4 M)

Procedure:

  • To a solution of this compound (1.0 eq) and sodium azide (2.0 eq) in DMF, add a catalytic amount of nano-TiCl₄·SiO₂ (0.1 g per 1 mmol of nitrile).[7]

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Add ice water and 4 M HCl to the filtrate to precipitate the product.[7]

  • Collect the solid by filtration, wash with cold water, and dry to obtain 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole.

Protocol 4: Synthesis of (5-Bromopyrimidin-4-yl)methanamine

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol containing concentrated hydrochloric acid (1.1 eq).

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of (5-Bromopyrimidin-4-yl)methanamine.

Protocol 5: Synthesis of 1-(5-Bromopyrimidin-4-yl)ethan-1-one

Materials:

  • This compound

  • Methylmagnesium Bromide (CH₃MgBr, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 1 M HCl)

  • Diethyl Ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C and slowly add a solution of methylmagnesium bromide (1.2 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of 1 M aqueous HCl at 0°C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(5-Bromopyrimidin-4-yl)ethan-1-one.[11][12]

Visualizations

Derivatization_Pathways cluster_hydrolysis Hydrolysis cluster_cycloaddition Cycloaddition cluster_reduction Reduction cluster_grignard Grignard Addition start This compound amide 5-Bromopyrimidine-4-carboxamide start->amide H₂SO₄ acid 5-Bromopyrimidine-4-carboxylic acid start->acid H₃O⁺, heat tetrazole 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole start->tetrazole NaN₃, catalyst amine (5-Bromopyrimidin-4-yl)methanamine start->amine H₂, Pd/C ketone 1-(5-Bromopyrimidin-4-yl)alkan-1-one start->ketone 1. R-MgBr 2. H₃O⁺ amide->acid H₃O⁺, heat

Caption: Reaction pathways for the derivatization of the carbonitrile group.

Experimental_Workflow_Tetrazole start Mix this compound, NaN₃, and catalyst in DMF reflux Heat to reflux start->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove catalyst cool->filter precipitate Add ice water and HCl filter->precipitate collect Collect solid by filtration precipitate->collect dry Wash with cold water and dry collect->dry product 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole dry->product

Caption: Workflow for the synthesis of 5-(5-Bromopyrimidin-4-yl)-1H-tetrazole.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals. The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles. 5-Bromopyrimidine-4-carbonitrile is a versatile and valuable building block in this context. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing carbonitrile group at the 4-position modulates the electronic properties of the ring, influencing its reactivity and potential interactions with biological targets.

These application notes provide a comprehensive overview and detailed protocols for three key palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These transformations are indispensable tools for the synthesis of novel 5-aryl, 5-alkynyl, and 5-amino pyrimidine-4-carbonitrile derivatives, respectively, facilitating the rapid generation of compound libraries for drug discovery and development programs.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling, a copper acetylide in Sonogashira coupling, or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_intermediate Br-Pd(II)Ln | (Pyrimidine-CN) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-M coupled_intermediate R-Pd(II)Ln | (Pyrimidine-CN) transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Pyrimidine-CN reductive_elimination->product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidine-4-carbonitriles

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)DME/H₂O (3:1)851292
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (5:1)1001688
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)951478

Note: The data presented are representative and may require optimization for specific substrates.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylpyrimidine-4-carbonitrile.

Suzuki_Workflow start Combine this compound, Arylboronic Acid, and Base in Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor by TLC or LC-MS react->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify product 5-Arylpyrimidine-4-carbonitrile purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidine-4-carbonitriles

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in medicinal chemistry and materials science.[1]

Quantitative Data Summary

The following table summarizes representative conditions for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)THFRT690
21-HeptynePd(PPh₃)₄ (4) / CuI (8)DIPA (2.5)DMF50885
33-Hydroxy-3-methyl-1-butynePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)THFRT593
4EthynyltrimethylsilanePd(PPh₃)₄ (5) / CuI (10)Et₃N (3.0)Toluene601282

Note: The data presented are representative and may require optimization for specific substrates. Copper-free conditions may be employed to avoid the formation of alkyne homocoupling byproducts.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine-4-carbonitrile.

Sonogashira_Workflow start Combine this compound, Pd Catalyst, and CuI in Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) start->inert reagents Add Anhydrous Solvent and Amine Base inert->reagents alkyne Add Terminal Alkyne Dropwise reagents->alkyne react Stir at Specified Temperature alkyne->react monitor Monitor by TLC or GC-MS react->monitor workup Filter through Celite and Concentrate monitor->workup purify Purify by Column Chromatography workup->purify product 5-Alkynylpyrimidine-4-carbonitrile purify->product

Figure 3: Experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidine-4-carbonitriles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, by allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions.[2]

Quantitative Data Summary

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-Dioxane1102482
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1002089
4IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102275

Note: The data presented are representative and should be optimized for specific substrates. The choice of ligand and base is critical and often substrate-dependent.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat this cycle three times).

  • Add this compound to the tube under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aminopyrimidine-4-carbonitrile.

Buchwald_Hartwig_Workflow start Combine Pd Precatalyst, Ligand, and Base in Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) start->inert reagents Add this compound, Solvent, and Amine inert->reagents react Seal Tube and Heat with Stirring reagents->react monitor Monitor by TLC or LC-MS react->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify product 5-Aminopyrimidine-4-carbonitrile purify->product

Figure 4: Experimental workflow for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 5-Bromopyrimidine-4-carbonitrile. Direct synthesis of this compound can be challenging; therefore, we focus on a robust two-stage pathway involving the synthesis of a key intermediate, ethyl 5-bromopyrimidine-4-carboxylate, followed by its conversion to the target nitrile.

Frequently Asked Questions (FAQs)

Q1: My yield of the intermediate, ethyl 5-bromopyrimidine-4-carboxylate, is consistently low. What are the most likely causes?

Low yields are a common issue, often stemming from challenges in the Minisci radical reaction used for its synthesis.[1] A patented method involving the condensation of formamidine acetate and mucobromic acid has also been reported to be low-yielding and produce a significant number of byproducts, making purification difficult.[1] Key factors affecting the Minisci reaction include inefficient radical generation, competing side reactions, and suboptimal reaction conditions. Using a biphasic solvent system (e.g., toluene-water) and adding acetic acid have been shown to improve conversion and yield.[1]

Q2: What are the typical side products, and how can I minimize their formation?

In the Minisci alkoxycarbonylation, the primary side products arise from polysubstitution on the pyrimidine ring and reactions at undesired positions (e.g., the 2-position).[1] Minimizing these impurities is crucial for a clean reaction.

  • To Improve Regioselectivity: The use of a biphasic toluene-water solvent system has been shown to be surprisingly effective at directing the substitution to the desired 4-position.[1]

  • To Reduce Polysubstitution: Controlling the stoichiometry of the radical precursor and ensuring gradual addition can help prevent multiple additions to the pyrimidine ring.

Q3: Are there alternative methods to synthesize the pyrimidine-4-carboxylate core?

Attempts to use functional group interconversions on commercially available pyrimidines, such as regioselective magnesiation or lithiation of 5-bromopyrimidine followed by reaction with methyl chloroformate, have been reported to be unsuccessful in producing the desired 4-carboxylate product.[1] The Minisci homolytic approach has proven to be a more effective strategy, reducing the number of steps and increasing the overall yield compared to older condensation methods.[1]

Q4: What are the most critical parameters to control during the amide dehydration step to form the final nitrile?

The dehydration of the primary amide (5-Bromopyrimidine-4-carboxamide) is a standard transformation. Success hinges on the choice of dehydrating agent and reaction conditions. Powerful dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are commonly used.[2] Key parameters include:

  • Temperature: Ensure the reaction is adequately cooled during the addition of the dehydrating agent, as the reaction can be exothermic. Subsequent heating is often required to drive the reaction to completion.

  • Stoichiometry: Use of excess dehydrating agent can lead to side reactions and complicate purification. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient.

  • Anhydrous Conditions: The presence of water will consume the dehydrating agent and inhibit the reaction. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 5-Bromopyrimidine-4-carboxylate Incomplete reaction; inefficient radical generation.Increase reaction time and/or temperature. Ensure slow, steady addition of the radical initiator (ammonium persulfate). The addition of acetic acid has been found to increase conversion.[1]
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. Avoid excessively high temperatures.
Formation of Multiple Isomers (Low Regioselectivity) Reaction conditions favor substitution at other positions (e.g., C2).Utilize a biphasic solvent system (toluene-water) to enhance selectivity for the 4-position.[1]
Significant Polysubstitution Products Stoichiometry of reagents is incorrect; radical concentration is too high.Use 5-bromopyrimidine as the limiting reagent. Add the radical precursor solution dropwise over an extended period to maintain a low concentration.
Difficulty Purifying the Final Nitrile Product Presence of unreacted amide intermediate.Use a more potent dehydrating agent or increase the reaction time/temperature for the dehydration step. Purify via column chromatography or recrystallization.
Contamination with phosphorus-based byproducts from dehydration.Perform a careful aqueous workup to quench and remove the dehydrating agent and its byproducts. Washing with a mild base (e.g., saturated NaHCO₃ solution) can help.

Quantitative Data

Table 1: Key Data for Minisci Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate

ParameterValue / ConditionSource
Starting Material 5-Bromopyrimidine[1]
Key Reagents Ethyl Pyruvate, Silver Nitrate, Ammonium Persulfate[1]
Solvent System Toluene-Water (biphasic)[1]
Additive Acetic Acid[1]
Reported Yield 48% (for >10 g scale)[1]
Key Advantage High regioselectivity for the 4-position[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a reported procedure for the efficient homolytic alkoxycarbonylation of 5-halopyrimidines.[1]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Toluene

  • Deionized Water

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromopyrimidine in toluene.

  • Add ethyl pyruvate and a catalytic amount of silver nitrate to the mixture.

  • In a separate beaker, prepare a solution of ammonium persulfate in deionized water containing a small amount of acetic acid.

  • Heat the toluene mixture to reflux.

  • Slowly add the ammonium persulfate solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-bromopyrimidine-4-carboxylate.

Protocol 2: Conversion of Ester to this compound

This is a general two-step procedure involving the formation of a primary amide followed by dehydration.

Step A: Synthesis of 5-Bromopyrimidine-4-carboxamide

  • To a solution of ethyl 5-bromopyrimidine-4-carboxylate in ethanol, add an excess of aqueous ammonia (e.g., 28-30% solution).

  • Stir the mixture at room temperature or with gentle heating in a sealed vessel until the starting ester is fully consumed (monitor by TLC).

  • Remove the solvent under reduced pressure. The resulting solid is typically the desired amide, which can be used directly in the next step or purified by recrystallization if necessary.

Step B: Dehydration to this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the 5-Bromopyrimidine-4-carboxamide in an anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 1.2 equivalents) dropwise to the stirred suspension. Other reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can also be used.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours until the amide is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice or into a cold, saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualized Workflows

troubleshooting_workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_end Outcome start Low Yield of Ethyl 5-Bromopyrimidine-4-carboxylate cause1 Incomplete Reaction? start->cause1 cause2 Poor Regioselectivity? start->cause2 cause3 Polysubstitution? start->cause3 sol1 Increase reaction time/temp. Add Acetic Acid. cause1->sol1 sol2 Use Toluene-Water biphasic system. cause2->sol2 sol3 Ensure slow addition of (NH₄)₂S₂O₈ solution. cause3->sol3 end_node Improved Yield and Purity sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for low yield in the Minisci reaction.

synthetic_pathway start 5-Bromopyrimidine intermediate1 Ethyl 5-Bromopyrimidine- 4-carboxylate start->intermediate1 Step 1 reagent1 Minisci Reaction (Ethyl Pyruvate, AgNO₃, (NH₄)₂S₂O₈) intermediate2 5-Bromopyrimidine- 4-carboxamide intermediate1->intermediate2 Step 2 reagent2 Ammonolysis (aq. NH₃) end_product 5-Bromopyrimidine- 4-carbonitrile intermediate2->end_product Step 3 reagent3 Dehydration (e.g., POCl₃)

Caption: Proposed synthetic pathway for this compound.

References

Technical Support Center: 5-Bromopyrimidine-4-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromopyrimidine-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials from the synthesis, such as 5-bromopyrimidine, and byproducts from side reactions. Depending on the synthetic route, these could include isomers or related brominated pyrimidine species.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key properties include its solid form (typically a white to yellow powder), and its solubility.[1] While specific solubility data is not extensively published, it is generally sparingly soluble in non-polar solvents and more soluble in moderately polar organic solvents. It is also sensitive to moisture.[1]

Q4: How can I assess the purity of this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common choices for similar compounds include dichloromethane, ethyl acetate, or mixtures with heptane or hexanes.[2][3]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Consider a pre-purification step like a silica gel plug filtration or treatment with activated charcoal in the recrystallization solution to remove colored impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf of the desired compound around 0.3-0.4).[4] Common systems include ethyl acetate/hexanes or dichloromethane/methanol gradients.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexanes in a hexanes/ethyl acetate mixture.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C5H2BrN3[5]
Molecular Weight 184.00 g/mol [5]
Appearance White to yellow solid[1]
Boiling Point (Predicted) 328.6 ± 27.0 °C[5]
Density (Predicted) 1.86 ± 0.1 g/cm³[5]

Table 2: Suggested Starting Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Expected Purity
Recrystallization Dichloromethane/Heptane>98%
Column Chromatography Ethyl Acetate/Hexanes (Gradient)>99%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in one ("solvent") and insoluble in the other ("anti-solvent").

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent (or the "solvent" of a pair) to just dissolve the solid.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until it becomes cloudy, then allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation of the target compound from impurities (target Rf ≈ 0.3-0.4).[4] A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the determined solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product (>98%) Recrystallization->Pure Column->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Compound Oils Out Start->OilingOut Symptom LowYield Low Yield Start->LowYield Symptom NoCrystals No Crystals Form Start->NoCrystals Symptom Sol1 Action: Cool Slower / Add More Solvent OilingOut->Sol1 Sol2 Action: Use Less Solvent / Cool Thoroughly LowYield->Sol2 Sol3 Action: Scratch Flask / Add Seed Crystal NoCrystals->Sol3

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Suzuki Coupling of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki coupling of 5-Bromopyrimidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound can be accompanied by several side reactions, primarily due to the electronic nature of the pyrimidine ring and the reactivity of the nitrile group. The most common side reactions include:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures, the presence of excess water, and certain bases.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[2]

  • Dehalogenation: The bromine atom at the 5-position of the pyrimidine ring can be replaced by a hydrogen atom, leading to the formation of pyrimidine-4-carbonitrile. This can be influenced by the choice of ligand, base, and reaction temperature.

  • Hydrolysis of the Nitrile Group: The carbonitrile group at the 4-position can be susceptible to hydrolysis under the basic conditions of the Suzuki coupling, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid.

Q2: Why is my reaction yield low when using this compound?

A2: Low yields in the Suzuki coupling of this substrate can be attributed to several factors. The electron-withdrawing nature of the pyrimidine ring and the additional cyano group can influence the reactivity of the C-Br bond.[1][3] Furthermore, the aforementioned side reactions, particularly protodeboronation of the boronic acid and decomposition of the starting material, can significantly reduce the yield of the desired product. Catalyst inhibition can also be a factor with nitrogen-containing heterocycles.[3]

Q3: How can I minimize the formation of the homocoupling byproduct of my boronic acid?

A3: To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents to remove dissolved oxygen.[2] Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is essential. Additionally, using a slight excess of the this compound relative to the boronic acid can sometimes help suppress homocoupling.

Q4: Is the nitrile group stable under typical Suzuki coupling conditions?

A4: The stability of the nitrile group can be a concern. While many Suzuki couplings are tolerant of nitrile groups, the combination of a basic medium (often aqueous) and elevated temperatures can lead to partial or complete hydrolysis to the corresponding amide or carboxylic acid. To mitigate this, using milder bases (e.g., K₂CO₃ instead of stronger bases), lower reaction temperatures, and shorter reaction times should be considered. Anhydrous conditions, if compatible with the specific catalyst system, can also prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is occurring. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.
Poor Quality Reagents Use high-purity this compound and boronic acid. Boronic acids can degrade over time; consider using freshly opened or purified material.
Inappropriate Reaction Conditions Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation. Screen different solvents and bases.
Catalyst Inhibition The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[3] The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect.
Issue 2: Significant Formation of Side Products
Side Product Possible Cause Troubleshooting Step
Protodeboronation Product (Ar-H) Excess water, high temperature, or strong base.[1]Use anhydrous solvents where possible, lower the reaction temperature, and screen milder bases (e.g., K₂CO₃, Cs₂CO₃, KF).
Homocoupling Product (Ar-Ar) Presence of oxygen.[2]Thoroughly degas solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
Dehalogenated Product (Pyrimidine-4-carbonitrile) High temperature, certain phosphine ligands, or hydride sources.Lower the reaction temperature and screen different ligands. Avoid solvents that can act as hydride donors (e.g., alcohols) if dehalogenation is significant.
Hydrolyzed Nitrile (Amide or Carboxylic Acid) High temperature and prolonged reaction time in the presence of a base and water.Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. Consider using milder bases and minimizing the amount of water.

Experimental Protocols

Protocol 1: General Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following table provides a general comparison of reaction conditions for the related 5-bromopyrimidine, which can serve as a starting point for optimization.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588[4]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[4][5]

Note: The presence of the electron-withdrawing nitrile group in this compound may necessitate adjustments to these conditions.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagents R¹-X reagents->pd2_complex boronic R²-B(OR)₂ boronic->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Purity of Starting Materials (this compound, Boronic Acid) start->check_reagents check_catalyst Verify Catalyst Activity (Use fresh catalyst or pre-catalyst) start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_side_reactions Analyze for Side Products (LC-MS, NMR) start->check_side_reactions success Improved Yield check_reagents->success check_catalyst->success screen_solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) optimize_conditions->screen_solvents screen_bases Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_conditions->screen_bases optimize_temp Optimize Temperature (Lower or higher) optimize_conditions->optimize_temp screen_solvents->success screen_bases->success optimize_temp->success address_side_reactions Address Specific Side Reactions (See Troubleshooting Guide) check_side_reactions->address_side_reactions address_side_reactions->success

References

Optimizing reaction conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Buchwald-Hartwig amination experiments.

Q1: My reaction shows low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors, ranging from reagent quality to reaction setup. A systematic approach to troubleshooting is often the most effective.

  • Inactive Catalyst: The palladium precatalyst or the active catalytic species may have degraded. Ensure the palladium source and ligand are stored under an inert atmosphere and handle them quickly in the air. Consider using a fresh batch of catalyst and ligand. The use of pre-formed, air-stable palladium precatalysts can also mitigate this issue.

  • Inappropriate Ligand Choice: The chosen phosphine ligand may not be suitable for the specific aryl halide and amine coupling partners. Sterically hindered substrates often require bulkier, more electron-rich ligands. Refer to the ligand selection guide in Table 1 for recommendations.

  • Incorrect Base Selection: The strength and solubility of the base are critical. If the base is too weak, it may not efficiently deprotonate the amine or the intermediate palladium complex. If it is too strong, it can lead to side reactions like hydrodehalogenation or catalyst decomposition. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) may be more effective for certain substrates.

  • Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst. It is crucial to use anhydrous, deoxygenated solvents. Common solvents include toluene, dioxane, and THF. Ensure proper degassing of the solvent before use, for instance, by purging with an inert gas like argon or nitrogen.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. If you are running the reaction at room temperature, consider heating it. Typical reaction temperatures range from 80 to 110 °C.

Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?

A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.

  • Choice of Base: This side reaction is often promoted by strong, sterically hindered bases like NaOtBu, especially at higher temperatures. Switching to a weaker base, such as cesium carbonate or potassium phosphate, can often suppress this pathway.

  • Ligand Effects: The ligand can influence the rate of reductive elimination versus side reactions. In some cases, using a different ligand can favor the desired C-N bond formation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the amination reaction.

Q3: How do I choose the optimal ligand for my specific substrates?

A3: Ligand selection is crucial for a successful Buchwald-Hartwig amination and depends heavily on the nature of the aryl halide and the amine.

  • Aryl Chlorides: Coupling of aryl chlorides is often challenging and typically requires bulky, electron-rich phosphine ligands. Biarylphosphine ligands like XPhos, SPhos, and RuPhos are generally effective for these substrates.

  • Sterically Hindered Substrates: When either the aryl halide or the amine is sterically hindered, ligands with a large cone angle are preferred to facilitate the reaction. Again, biarylphosphine ligands are often the ligands of choice.

  • Electron-Poor or Electron-Rich Substrates: The electronic properties of the substrates can also influence ligand choice. Experimentation with a small set of diverse ligands is often the best approach to find the optimal one for a new substrate class.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data to aid in the selection of reaction components.

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination

LigandTypical SubstratesAdvantages
XPhos Aryl chlorides, bromides, and triflates; sterically hindered substratesHigh reactivity, broad substrate scope
SPhos Aryl chlorides and bromides; useful for N-arylation of primary amines and anilinesGood for challenging couplings
RuPhos Electron-rich and sterically hindered aryl chlorides and bromidesExcellent for sterically demanding couplings
JohnPhos Aryl chlorides and bromidesGood general-purpose ligand
BINAP Aryl bromides and iodidesOne of the original ligands, still effective for some substrates

Table 2: Common Bases in Buchwald-Hartwig Amination

BasepKa (Conjugate Acid)Common ApplicationsNotes
NaOtBu ~19General purpose, highly activeCan promote hydrodehalogenation
K3PO4 12.3 (H2PO4-)Good for sensitive functional groupsWeaker base, may require higher temperatures
Cs2CO3 10.3 (HCO3-)Mild conditions, good for polar substratesOften used with more polar solvents
LHMDS ~26Strong, non-nucleophilic baseUseful for weakly acidic amines

Table 3: Solvent Effects on Reaction Yield

SolventDielectric ConstantTypical Reaction Temperature (°C)Notes
Toluene 2.480-110Most common, good for a wide range of substrates
Dioxane 2.280-100Good for substrates with moderate polarity
THF 7.666 (reflux)Lower boiling point, may require longer reaction times
tert-Amyl alcohol 5.8100-120Can be beneficial for some challenging couplings

Detailed Experimental Protocol

This section provides a general procedure for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle)

  • Phosphine ligand (e.g., XPhos)

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

  • Reagent Addition: Add the aryl halide and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature. Stir the reaction mixture for the specified time.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.

Visual Guides

The following diagrams illustrate key aspects of the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle PdL2 Pd(0)L2 OxAdd Oxidative Addition PdL2->OxAdd Ar-X Complex1 L2Pd(Ar)(X) OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord HNR'R'' Complex2 [L2Pd(Ar)(HNR'R'')]X AmineCoord->Complex2 Deprot Deprotonation Complex2->Deprot -HX, Base Complex3 L2Pd(Ar)(NR'R'') Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->PdL2 Ar-NR'R'' Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Check Catalyst Activity (Fresh Pd source/ligand) Start->CheckCatalyst CheckBase Evaluate Base (Strength & Solubility) CheckCatalyst->CheckBase No Improvement Success Reaction Optimized CheckCatalyst->Success Improvement CheckLigand Screen Different Ligands CheckBase->CheckLigand No Improvement CheckBase->Success Improvement CheckSolvent Ensure Anhydrous/ Deoxygenated Solvent CheckLigand->CheckSolvent No Improvement CheckLigand->Success Improvement IncreaseTemp Increase Reaction Temperature CheckSolvent->IncreaseTemp No Improvement CheckSolvent->Success Improvement IncreaseTemp->Success Improvement Component_Selection_Logic Substrates Aryl Halide & Amine ArylCl Aryl Chloride Substrates->ArylCl ArylBr Aryl Bromide/Iodide Substrates->ArylBr StericHindrance Sterically Hindered Substrates->StericHindrance SensitiveFG Sensitive Functional Groups? Substrates->SensitiveFG BulkyLigand Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) ArylCl->BulkyLigand GeneralLigand General Purpose Ligand (e.g., JohnPhos, BINAP) ArylBr->GeneralLigand StericHindrance->BulkyLigand StrongBase Strong Base (e.g., NaOtBu) WeakBase Weaker Base (e.g., K3PO4, Cs2CO3) SensitiveFG->StrongBase No SensitiveFG->WeakBase Yes

Troubleshooting failed reactions involving 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromopyrimidine-4-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions with this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter in a question-and-answer format.

Topic: Suzuki-Miyaura Coupling Reactions

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The electron-deficient nature of the pyrimidine ring, further accentuated by the 4-carbonitrile group, makes this substrate particularly sensitive to the choice of catalyst, base, and solvent.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.

  • Inappropriate Catalyst/Ligand System: The electron-withdrawing nature of the substrate can make oxidative addition more challenging.

    • Solution: For electron-deficient substrates, catalyst systems with bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) are often more effective than traditional ligands like PPh₃.[2]

  • Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Cautiously increase the reaction temperature in 10-15 °C increments. Common temperatures for Suzuki couplings of bromopyrimidines range from 85-120 °C.[3][4]

  • Poor Reagent/Solvent Quality: Water and oxygen can poison the catalyst.

    • Solution: Use anhydrous, degassed solvents. Ensure your boronic acid and base are pure and dry.

  • Incorrect Base: The choice of base is critical for the transmetalation step.

    • Solution: Potassium phosphate (K₃PO₄) is often a reliable choice for these types of couplings.[2][3] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[5]

Question 2: I'm observing a significant amount of a dehalogenated side product (pyrimidine-4-carbonitrile) in my Suzuki-Miyaura reaction. How can I minimize this?

Answer:

Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[1] This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom.

Strategies to Minimize Dehalogenation:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]

  • Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation.[1] Running the reaction at the lowest effective temperature is crucial.

  • Screen Ligands: Some phosphine ligands are more prone to promoting this side reaction than others.[1] Experimenting with different ligands may be necessary.

  • Use an Alternative Catalyst System: Nickel-based catalysts, such as NiCl₂(PCy₃)₂, have been shown to be effective for the Suzuki-Miyaura coupling of 5-bromopyrimidine and may offer a different side product profile.[3][4]

Topic: Buchwald-Hartwig Amination

Question 3: My Buchwald-Hartwig amination of this compound is not proceeding or giving a very low yield. What should I troubleshoot?

Answer:

Similar to the Suzuki coupling, the success of a Buchwald-Hartwig amination is highly dependent on the reaction conditions. The key is to facilitate the catalytic cycle while avoiding catalyst deactivation and side reactions.

Troubleshooting Steps for Low Yield:

  • Catalyst and Ligand Choice: This is the most critical factor.

    • Solution: Use a palladium precatalyst (e.g., a G3 or G4 precatalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, Xantphos).[1][6] These ligands are designed to promote both oxidative addition and reductive elimination.

  • Base Selection: The strength and nature of the base are crucial.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give faster reaction rates.[1] However, for substrates with base-sensitive functional groups (like the nitrile, which could potentially hydrolyze), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[1]

  • Solvent Purity: The reaction is sensitive to air and moisture.

    • Solution: Use anhydrous, degassed solvents such as toluene or 1,4-dioxane.[1][6]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Typical temperatures range from 80-110 °C.[6]

Topic: Nucleophilic Aromatic Substitution (SNAr)

Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but the reaction is very slow. How can I improve the reaction rate?

Answer:

The pyrimidine ring is electron-deficient and generally susceptible to nucleophilic attack. The presence of the electron-withdrawing 4-carbonitrile group should further activate the ring for SNAr. However, the 5-position is not as activated as the 2, 4, or 6 positions. If your reaction is sluggish, consider the following:

Factors to Optimize for SNAr:

  • Solvent: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

    • Solution: Use solvents like DMF, DMSO, or NMP.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. Reactions are often run between 80-120 °C.[6]

  • Nucleophile Strength: A more potent nucleophile will react faster.

    • Solution: If possible, use a stronger or less sterically hindered nucleophile. If using an alcohol or amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH) to form the more reactive alkoxide or amide.

  • Leaving Group: While you are starting with the bromo derivative, it's worth noting that in SNAr reactions on electron-deficient rings, fluoride is often the best leaving group, followed by chloride, bromide, and iodide. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by a more polarized C-X bond.[7][8]

Topic: General Issues & Side Reactions

Question 5: I am concerned about the stability of the nitrile group under my reaction conditions. Can it hydrolyze?

Answer:

The carbonitrile (nitrile) group is generally stable but can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially with heating.

Minimizing Nitrile Hydrolysis:

  • Avoid Strongly Acidic or Basic Conditions with Prolonged Heating: If your desired reaction requires a strong acid or base, try to use the mildest conditions possible (lower temperature, shorter reaction time).

  • Base Selection in Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig, using moderately basic inorganic salts like K₃PO₄ or K₂CO₃ is generally safer for the nitrile group than strong organic bases like NaOtBu, especially at high temperatures.

  • Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture as soon as possible.

Question 6: I'm having trouble dissolving this compound in my reaction solvent. What are some good solvent choices?

Answer:

Poor solubility of a starting material can significantly hinder reaction rates. While specific solubility data for this compound is not widely published, we can infer suitable solvents based on its structure and data for related compounds like 5-bromopyrimidine.

Recommended Solvents:

  • For Cross-Coupling Reactions: 1,4-Dioxane, Toluene, and THF are commonly used, often in combination with water when using inorganic bases.[1][6] tert-Amyl alcohol has also been reported as an effective solvent for nickel-catalyzed Suzuki couplings.[4]

  • For SNAr Reactions: Polar aprotic solvents like DMF and DMSO are excellent choices.

  • General Solubility: 5-bromopyrimidine is reported to be soluble in chloroform and ethanol.[9]

Data Presentation

The following tables summarize recommended starting conditions for common reactions. Note that optimization may be required for your specific substrate and coupling partner.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Arylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)85-100
Heteroarylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)85-95
Arylboronic acidNiCl₂(PCy₃)₂ (0.5)-K₃PO₄ (4.5)tert-Amyl alcohol120

Data synthesized from protocols for 5-bromopyrimidine and other electron-deficient aryl bromides.[2][3][4]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Primary/Secondary Aliphatic AminePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Toluene or Dioxane80-110
Aniline DerivativesPd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100

Table represents generalized conditions based on protocols for similar bromo-heterocycles.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 95 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%). Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aminopyrimidine derivative.[6]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to troubleshooting reactions with this compound.

G Troubleshooting Failed Suzuki-Miyaura Coupling start Low Conversion in Suzuki Reaction check_reagents Are reagents pure, dry, and degassed? start->check_reagents check_catalyst Is the catalyst system appropriate and active? check_reagents->check_catalyst Yes purify_reagents Purify/dry reagents. Use degassed solvents. check_reagents->purify_reagents No check_conditions Are reaction conditions (temp, base) optimal? check_catalyst->check_conditions Yes change_catalyst Screen bulky, electron-rich ligands (e.g., SPhos). Consider a Ni catalyst. check_catalyst->change_catalyst No optimize_conditions Increase temperature. Screen bases (K3PO4, Cs2CO3). check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes purify_reagents->success change_catalyst->success optimize_conditions->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

G Base Selection for Buchwald-Hartwig Amination start Select Base for Buchwald-Hartwig check_sensitivity Are substrate or product base-sensitive (e.g., nitrile)? start->check_sensitivity strong_base Use strong, non-nucleophilic base for faster rates. (e.g., NaOtBu, LHMDS) check_sensitivity->strong_base No weak_base Use weaker inorganic base to avoid side reactions. (e.g., Cs2CO3, K3PO4) check_sensitivity->weak_base Yes monitor_reaction Monitor for side reactions (e.g., hydrolysis). strong_base->monitor_reaction increase_temp May require higher temp or longer reaction time. weak_base->increase_temp

Caption: Decision tree for selecting a base in Buchwald-Hartwig amination.

G Nucleophilic Aromatic Substitution (SNAr) Mechanism start_node 5-Bromopyrimidine- 4-carbonitrile step1_node Addition of Nucleophile (Rate-Determining Step) start_node->step1_node + Nu⁻ meisenheimer_node Meisenheimer Complex (Resonance Stabilized Anion) step1_node->meisenheimer_node step2_node Elimination of Bromide meisenheimer_node->step2_node end_node 5-Substituted Pyrimidine- 4-carbonitrile + Br⁻ step2_node->end_node - Br⁻

References

Technical Support Center: Palladium Catalyst Removal in 5-Bromopyrimidine-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reactions involving 5-Bromopyrimidine-4-carbonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity products.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: Nitrogen-containing heterocycles like pyrimidines can coordinate with palladium, forming stable complexes that are difficult to remove using standard methods.[1][2] This interaction can lead to higher than acceptable levels of palladium in the final product.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[1]

Q3: What are the most common methods for palladium removal?

A3: The most common methods include treatment with solid-supported scavengers (e.g., silica- or polymer-based), activated carbon, filtration through celite, and crystallization.[1][3] The choice of method depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of the product.[1]

Q4: My palladium scavenger isn't working effectively. What are the possible reasons?

A4: Ineffective scavenging can result from several factors:

  • Incorrect Scavenger Choice: The scavenger may not be appropriate for the oxidation state of the palladium (Pd(0) vs. Pd(II)).[4]

  • Insufficient Scavenger: The amount of scavenger may be too low relative to the amount of palladium.[4]

  • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species.[4]

  • Strong Product-Palladium Complexation: The product itself may form a strong complex with palladium, hindering its removal.[4]

Q5: I'm losing a significant amount of my product during purification with activated carbon. How can I prevent this?

A5: Product loss on activated carbon is a common issue due to its non-specific adsorptive properties.[4][5] To mitigate this, you can:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal.

  • Solvent Selection: Choose a solvent that maximizes the solubility of your product to reduce its adsorption.

  • Wash Thoroughly: After filtration, wash the carbon cake with fresh solvent to recover adsorbed product.

Troubleshooting Guide

This guide addresses common issues encountered during palladium removal from this compound reactions.

Problem Possible Cause Solution
High palladium levels after scavenger treatment Incorrect scavenger selection for the palladium species (e.g., using a Pd(II) scavenger for a Pd(0) species).Screen a panel of scavengers with different functionalities (e.g., thiol, thiourea, amine-based).[4]
Insufficient amount of scavenger.Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5 equivalents).[4]
Suboptimal scavenging conditions (time, temperature).Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve efficiency.[4]
Strong complexation of palladium with the pyrimidine product.Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[4]
Significant product loss during purification Non-specific adsorption of the product onto activated carbon.Reduce the amount of activated carbon used. Select a solvent in which the product is highly soluble. Wash the carbon thoroughly after filtration.[1]
Product binding to the scavenger.Use the minimum effective amount of scavenger. Wash the scavenger with fresh solvent after filtration to recover the bound product.[6]
Inconsistent palladium removal between batches Variation in the final oxidation state or coordination sphere of the palladium catalyst.Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques. The effectiveness of each method is highly dependent on the specific reaction conditions and the nature of the palladium species.

Table 1: Efficiency of Different Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
SiliaMetS® Thiol 179< 1.8> 995 equiv, 4 h, 40°C in Toluene[7]
SiliaMetS® DMT 179< 1.8> 995 equiv, 4 h, 22°C in MTBE[7]
Carboxen® 564 12501299Methanol, 24h, 40°C[8]
Silica-Thiol 1250~5096Methanol, 24h, 40°C[8]
MP-TMT 330797.90.20 wt in DMF, overnight[5]

Table 2: Comparison of Activated Carbon and Scavengers

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Activated Carbon (Darco KB-B) 300< 1> 99.7[5]
SiliaMetS® Imidazole 4960~250~95[9]
Activated Carbon (C-941) 4960415~91.6[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude product from the this compound reaction in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[10]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite and carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the purified product by ICP-MS.[10]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post this compound Coupling) decision1 Is the Palladium Catalyst Homogeneous or Heterogeneous? start->decision1 filtration Filtration through Celite decision1->filtration Heterogeneous (e.g., Pd/C) scavenger_decision Select Scavenger Type decision1->scavenger_decision Homogeneous analysis Analyze for Residual Palladium (ICP-MS) filtration->analysis scavenger_treatment Treat with Solid-Supported Scavenger (e.g., SiliaMetS® Thiol) scavenger_decision->scavenger_treatment High Selectivity Needed carbon_treatment Treat with Activated Carbon scavenger_decision->carbon_treatment Cost-Effective Option filtration2 Filter to Remove Scavenger/Carbon scavenger_treatment->filtration2 carbon_treatment->filtration2 filtration2->analysis product Purified Product analysis->product Pd < 10 ppm troubleshoot Troubleshoot: - Screen other scavengers - Optimize conditions - Consider crystallization analysis->troubleshoot Pd > 10 ppm troubleshoot->scavenger_decision

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Palladium After Purification cause1 Incorrect Scavenger? start->cause1 cause4 Product Loss? start->cause4 Concurrent Issue solution1 Screen Different Scavengers (Thiol, Amine, Thiourea) cause1->solution1 Yes cause2 Insufficient Scavenger? cause1->cause2 No solution2 Increase Scavenger Equivalents (e.g., 5-10 eq.) cause2->solution2 Yes cause3 Product-Pd Complexation? cause2->cause3 No solution3 Add Competing Ligand or Change Solvent cause3->solution3 Yes cause3->cause4 No solution4 Optimize Adsorbent Loading & Wash Thoroughly cause4->solution4 Yes

Caption: Troubleshooting logic for common palladium removal issues.

References

Technical Support Center: Overcoming Poor Solubility of 5-Bromopyrimidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the handling and use of 5-Bromopyrimidine-4-carbonitrile and its derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound derivatives?

A1: The limited solubility of this compound derivatives often stems from their chemical structure. The planar aromatic pyrimidine ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate the individual molecules. The presence of the polar carbonitrile group and the halogen atom can also influence interactions with different solvents.

Q2: In which common laboratory solvents is this compound expected to be soluble?

A2: While precise quantitative data is limited, this compound is expected to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is likely to have moderate to low solubility in other common organic solvents like tetrahydrofuran (THF), ethyl acetate, acetone, and alcohols such as methanol and ethanol. Its solubility in non-polar solvents like hexanes and in water is expected to be very low.

Q3: How can I quickly assess the solubility of my this compound derivative in various solvents?

A3: A small-scale, qualitative solubility test is an efficient initial step. Add a small, known amount of your compound (e.g., 1-2 mg) to a vial and then add a measured volume of the test solvent (e.g., 0.1 mL) at room temperature. Observe if the compound dissolves completely. If not, you can gradually add more solvent or gently warm the mixture to assess temperature effects.

Q4: Can temperature be used to improve the solubility of these derivatives?

A4: Yes, for most compounds, solubility increases with temperature. Gently heating the solvent while dissolving your this compound derivative can significantly improve its solubility. However, it is crucial to be aware of the compound's thermal stability to avoid degradation at elevated temperatures.

Q5: Are there any safety precautions I should be aware of when handling this compound?

A5: Yes, it is important to handle this compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound derivatives.

Issue 1: The compound precipitates out of solution during a reaction.

  • Possible Cause: The reaction conditions (e.g., change in temperature, solvent polarity, or concentration) are causing the product or an intermediate to become insoluble.

  • Troubleshooting Steps:

    • Solvent System Modification: Consider using a co-solvent system. A small addition of a strong solvent like DMSO or DMF to a less polar reaction solvent can help maintain the solubility of all components.

    • Temperature Control: If the reaction allows, maintaining a slightly elevated temperature throughout the process can prevent precipitation.

    • Slower Reagent Addition: Adding reagents slowly can prevent a rapid increase in the concentration of a poorly soluble species, thus avoiding precipitation.

    • Change of Solvent: If the issue persists, a complete change of the reaction solvent to one with higher solubilizing power for all reactants and products may be necessary.

Issue 2: Difficulty in obtaining a pure product due to co-precipitation with impurities during crystallization.

  • Possible Cause: The desired compound and impurities have similar solubility profiles in the chosen crystallization solvent.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: The key to successful recrystallization is to find a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at both temperatures. Screen a variety of solvents or solvent mixtures.

    • Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

    • Seeding: Introduce a small, pure crystal of the desired compound to the cooling solution to induce crystallization of the desired product.

    • Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography or preparative HPLC.

Issue 3: Inconsistent results in biological assays.

  • Possible Cause: Poor aqueous solubility of the compound leading to precipitation in the assay medium.

  • Troubleshooting Steps:

    • Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced artifacts.

    • Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticle-based delivery systems to enhance aqueous solubility and bioavailability.

    • Sonication: Briefly sonicating the final assay solution can help to dissolve any small precipitates.

Data Presentation

Due to the limited availability of precise, publicly accessible quantitative solubility data for this compound, the following table presents hypothetical solubility values for illustrative purposes. These values are based on general solubility trends for similar heterocyclic compounds and should be experimentally verified.

SolventSolvent TypePredicted Solubility at 25°C (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50
Tetrahydrofuran (THF)Polar Aprotic10 - 20
AcetonePolar Aprotic5 - 10
AcetonitrilePolar Aprotic5 - 10
MethanolPolar Protic1 - 5
EthanolPolar Protic1 - 5
Ethyl AcetateModerately Polar5 - 15
DichloromethaneNonpolar1 - 5
TolueneNonpolar< 1
HexaneNonpolar< 0.1
WaterPolar Protic< 0.1

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol outlines the shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the this compound derivative to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid remaining.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). Create a calibration curve with known concentrations of the compound to determine the concentration in the saturated solution.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Protocol 2: Enhancing Solubility using a Co-solvent System

This protocol describes a general method for improving the solubility of a poorly soluble compound using a co-solvent.

  • Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF).

  • Initial Dissolution: Dissolve or suspend the this compound derivative in the primary solvent.

  • Co-solvent Addition: While stirring, add the co-solvent dropwise to the mixture.

  • Observation: Continue adding the co-solvent until the compound is completely dissolved.

  • Optimization: The optimal co-solvent ratio is the minimum amount required to achieve and maintain solubility for the desired application. It is important to note that the properties of the solution (e.g., polarity) will change with the addition of the co-solvent, which may affect subsequent reaction steps or analyses.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess 5-Bromopyrimidine- 4-carbonitrile derivative prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature for 24-48 hours prep2->equil analysis1 Filter supernatant equil->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Determine Solubility analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

solubilization_strategy cluster_methods Solubilization Methods start Poorly Soluble This compound Derivative method1 Solvent Screening start->method1 method2 Temperature Increase start->method2 method3 Co-solvent System start->method3 method4 pH Adjustment (for ionizable derivatives) start->method4 end Enhanced Solubility for Experimentation method1->end method2->end method3->end method4->end

Preventing debromination of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromopyrimidine-4-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this versatile reagent, with a particular focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heteroaromatic building block used in medicinal chemistry and materials science. Its structure contains two key reactive sites: a bromine atom at the 5-position, ideal for palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig amination), and an electron-withdrawing carbonitrile group at the 4-position. This bifunctional nature makes it a valuable intermediate for creating libraries of pyrimidine-based compounds, which are often explored for their potential as kinase inhibitors, antiviral agents, and anticancer compounds.[1]

Q2: What is debromination and why is it a concern when using this compound?

Debromination, also known as hydrodebromination, is a common side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[2] This is problematic as it leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating the purification process. This side reaction is a key challenge to overcome in reactions involving this compound.

Q3: What are the general causes of debromination in cross-coupling reactions?

Debromination in palladium-catalyzed cross-coupling reactions is often caused by the presence of a hydride source.[2] This can occur when the palladium(II) intermediate, formed after the initial oxidative addition step, reacts with a hydride before it can undergo the desired transmetalation with the coupling partner.[2] Factors that can contribute to this include the choice of base, solvent, and even impurities in the reaction mixture.

Troubleshooting Guide: Preventing Debromination

This guide provides solutions to common problems related to debromination during cross-coupling reactions with this compound.

Problem 1: Significant formation of the debrominated byproduct is observed by LC-MS or NMR.

  • Potential Cause A: Inappropriate Base Selection.

    • Explanation: Certain bases can act as hydride donors, leading to the reduction of the C-Br bond.

    • Solution: Avoid bases that can be hydride sources. Opt for weaker inorganic bases which are generally less prone to causing debromination.[2]

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄)

      • Potassium Carbonate (K₂CO₃)

      • Cesium Carbonate (Cs₂CO₃)

  • Potential Cause B: Protic Solvent Participation.

    • Explanation: Solvents containing hydroxyl groups (alcohols) can sometimes contribute to debromination.

    • Solution: Switch to aprotic solvents.[2]

    • Recommended Solvents:

      • 1,4-Dioxane

      • Toluene

      • Tetrahydrofuran (THF)

  • Potential Cause C: High Reaction Temperature.

    • Explanation: Higher temperatures can sometimes favor the debromination pathway.

    • Solution: Lowering the reaction temperature may improve the selectivity for the desired cross-coupling product over the debromination side reaction.[2]

  • Potential Cause D: Catalyst and Ligand System.

    • Explanation: The kinetics of the catalytic cycle play a crucial role. If the transmetalation and reductive elimination steps are slow, the intermediate palladium complex has more opportunity to undergo debromination.

    • Solution: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired catalytic steps, thereby outcompeting the debromination pathway.[2]

Problem 2: Low yield of the desired coupled product, even with minimal debromination.

  • Potential Cause A: Homocoupling of the Coupling Partner.

    • Explanation: In Suzuki reactions, boronic acids can couple with themselves (homocoupling), especially in the presence of oxygen.[2] Similarly, in Sonogashira reactions, terminal alkynes can undergo homocoupling (Glaser coupling), particularly when a copper(I) co-catalyst is used.[2] In Stille couplings, the organostannane reagent can also homocouple.[2]

    • Solution:

      • For all reactions: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[2]

      • For Suzuki reactions: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial over Pd(II) sources like Pd(OAc)₂.[2]

      • For Sonogashira reactions: A copper-free protocol can be the most effective way to prevent Glaser coupling.[2]

  • Potential Cause B: Inactive Catalyst.

    • Explanation: The palladium catalyst may not be sufficiently active, or it may have decomposed.

    • Solution: Screen different palladium precursors and ligands. For electron-rich substrates, bulky, electron-rich phosphine ligands are often beneficial. If the reaction stalls, adding a fresh portion of the catalyst may help.

Data Presentation: Reaction Conditions to Minimize Debromination

The following table summarizes recommended conditions for Suzuki-Miyaura coupling of 5-Bromopyrimidine, which have been shown to provide good yields, thus indicating minimal debromination.

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590

Table adapted from BenchChem Application Notes.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This is a generalized procedure and may require optimization for specific substrates.[2]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • Glassware Preparation: Dry all glassware under vacuum with heating.

  • Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add a degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures) and monitor its progress.

  • Work-up and Purification: Once the reaction is complete, follow standard work-up and purification procedures.

This protocol is designed to minimize the common side reaction of Glaser coupling.[2]

Visualizations

Debromination_Troubleshooting start Debromination Observed check_base Check Base start->check_base Is base a potential hydride source? check_solvent Check Solvent check_base->check_solvent No sol_base Switch to K₃PO₄, K₂CO₃, or Cs₂CO₃ check_base->sol_base Yes check_temp Check Temperature check_solvent->check_temp No sol_solvent Use Aprotic Solvent (Dioxane, Toluene, THF) check_solvent->sol_solvent Is solvent protic? check_ligand Check Ligand check_temp->check_ligand No sol_temp Lower Reaction Temperature check_temp->sol_temp Is temperature high? sol_ligand Use Bulky, Electron-Rich Ligand check_ligand->sol_ligand Is reaction kinetics slow? sol_solvent->check_temp sol_temp->check_ligand

Caption: Troubleshooting workflow for addressing debromination.

Experimental_Workflow prep 1. Prepare Dry Glassware under Inert Atmosphere add_solids 2. Add this compound, Coupling Partner, and Base prep->add_solids add_catalyst 3. Add Palladium Catalyst and Ligand add_solids->add_catalyst purge 4. Evacuate and Backfill with Inert Gas (3x) add_catalyst->purge add_solvent 5. Add Degassed Solvent purge->add_solvent react 6. Heat and Stir Reaction add_solvent->react monitor 7. Monitor Progress (TLC, LC-MS) react->monitor workup 8. Work-up and Extraction monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromopyrimidine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 5-bromopyrimidine-4-carbonitrile derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and large-scale production.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods include the direct bromination of a pyrimidine precursor followed by cyanation, and multicomponent reactions (MCRs) that construct the pyrimidine ring with the desired substituents in a single step. The choice of route often depends on the scale, available starting materials, and desired purity profile.

Q2: I am observing a low yield in my reaction. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors including incomplete reaction, degradation of starting materials or product, and formation of side products. To improve yields, consider the following:

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.

  • Reagent Quality: Ensure the purity and dryness of your reagents and solvents, as impurities and moisture can interfere with the reaction.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. In some cases, switching to a different catalyst, such as a phase-transfer catalyst in a biphasic system, can enhance yield.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of this compound derivatives can be challenging due to the presence of closely related impurities. Effective purification methods include:

  • Recrystallization: This is often the most effective method for removing minor impurities, provided a suitable solvent system can be found. Experiment with a range of solvents from polar to non-polar.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A careful selection of the eluent system is crucial for good separation.

  • Acid-Base Extraction: If your product and impurities have different acid-base properties, an aqueous workup with dilute acid or base can be an effective preliminary purification step.

Troubleshooting Specific Issues

Problem 1: Formation of a dark-colored reaction mixture and tar-like byproducts.

  • Possible Cause: This often indicates decomposition of starting materials or the product, which can be caused by excessive heat or prolonged reaction times. Some reagents may also be sensitive to air or light.

  • Solution:

    • Carefully control the reaction temperature, avoiding localized overheating.

    • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are air-sensitive.

Problem 2: Incomplete bromination of the pyrimidine ring.

  • Possible Cause: The brominating agent may not be reactive enough, or the reaction conditions may not be optimal for complete conversion.

  • Solution:

    • Consider using a more reactive brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    • For direct bromination with Br₂, ensure the reaction is carried out at an elevated temperature, as this is often required for successful bromination of the electron-deficient pyrimidine ring.[1]

    • The use of the pyrimidine as a hydrogen halide salt can facilitate the bromination reaction.[1]

Problem 3: Formation of di-brominated or other polysubstituted byproducts.

  • Possible Cause: This can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Solution:

    • Carefully control the stoichiometry of the brominating agent. A slow, portion-wise addition can help to minimize over-bromination.

    • Optimize the reaction temperature and time to favor the mono-brominated product.

Data Presentation

The following tables provide a summary of quantitative data for different pyrimidine synthesis methods to facilitate comparison.

Table 1: Comparison of Pyrimidine Synthesis Methodologies

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[2]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[2]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[2]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[2]

Table 2: Conditions for the Bromination of Pyrimidine Derivatives

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeProduct
Pyrimidine HydrochlorideBromine (Br₂)Nitrobenzene125-1352-6 hours5-Bromopyrimidine[1]
2-HydroxypyrimidineBromine (Br₂)Deionized Water<545 minutes2-Hydroxy-5-bromopyrimidine[1]
UracilN-Bromosuccinimide (NBS)DMFRoom Temperature1 hour5-Bromouracil

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol describes a potential two-step synthesis for this compound on a gram scale, adapted from literature procedures for similar compounds.

Step 1: Synthesis of 5-Bromopyrimidine

  • Materials:

    • Pyrimidine hydrochloride

    • Nitrobenzene

    • Bromine (Br₂)

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, condenser, and addition funnel, suspend pyrimidine hydrochloride in nitrobenzene.

    • Heat the mixture to 125-135°C with vigorous stirring.

    • Once the temperature has stabilized, add bromine dropwise over a period of 30-90 minutes.[1]

    • Maintain the reaction mixture at 125-135°C for an additional 2-6 hours, monitoring the reaction progress by TLC.[1]

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 5-bromopyrimidine.

Step 2: Cyanation of 5-Bromopyrimidine to this compound (Illustrative)

  • Materials:

    • 5-Bromopyrimidine

    • Copper(I) cyanide (CuCN)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-bromopyrimidine in DMF, add copper(I) cyanide.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Visualizations

Diagram 1: General Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Glassware Prep setup Assemble Reaction Apparatus reagents->setup addition Reagent Addition & Heating setup->addition monitoring Monitor Progress (TLC/LC-MS) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Column/Recrystallization) extract->purify characterize Characterization (NMR, MS) purify->characterize yield Calculate Yield & Purity characterize->yield

Caption: A typical experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature incomplete->optimize_temp check_reagents Check Reagent Purity/Activity incomplete->check_reagents workup_issue Investigate Work-up Procedure complete->workup_issue degradation Check for Product Degradation complete->degradation side_reactions Identify Side Products (NMR/MS) complete->side_reactions

Caption: A decision tree to troubleshoot and resolve issues of low product yield.

References

Validation & Comparative

Comparative Analysis of 5-Halogenated Pyrimidine-4-Carbonitriles using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromopyrimidine-4-carbonitrile and a related fluoro-substituted pyrimidine derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted pyrimidines, a class of compounds with significant interest in medicinal chemistry and drug development. The inclusion of detailed experimental protocols and visual representations of analytical workflows aims to facilitate the replication and interpretation of these spectroscopic techniques.

Summary of Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 5-Bromopyrimidine and a representative fluoro-substituted pyrimidine-5-carbonitrile. Due to the limited availability of public data for this compound, data for the closely related 5-Bromopyrimidine is presented. The comparison with a fluorinated analogue highlights the influence of the halogen substituent on the electronic environment of the pyrimidine ring.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundH-2H-4/H-6Solvent
5-Bromopyrimidine[1]9.158.83CDCl₃
4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles*-7.2 - 8.18 (aromatic protons)-

*Note: Specific assignments for H-2 and H-6 were not provided in the source material for the fluoro-substituted compound; the range corresponds to the aromatic protons of the substituted pyrimidine ring.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundC-2C-4C-5C-6CNSolvent
5-Bromopyrimidine[2]159.3160.7120.1160.7-CDCl₃
4-Amino-6-fluoroaryl-1H-pyrimidine-5-carbonitriles*152.55 (C2-NH₂)155.9 (C4=C5)77.85 (C4=C5)---

*Note: The available data for the fluoro-substituted compound did not provide a complete assignment for all carbon atoms of the pyrimidine ring and did not specify the chemical shift for the carbonitrile group.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to the analysis of substituted pyrimidines.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Homogenization: Ensure complete dissolution by vortexing or brief sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: For ¹H NMR, the residual solvent peak can often be used as an internal reference. For ¹³C NMR, the solvent peak is also used for referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample.

3. ¹H NMR Data Acquisition:

  • Parameters: A standard single-pulse experiment is typically used.

  • Spectral Width: Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

  • Pulse Width: Use a calibrated 90° pulse width.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

4. ¹³C NMR Data Acquisition:

  • Parameters: A proton-decoupled pulse sequence is standard to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: The typical spectral width for ¹³C NMR is 0-220 ppm.[3]

  • Pulse Width: Use a calibrated 90° pulse width.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase correction, and baseline correction.

Visualizing the Analysis Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis and the chemical structure of the target compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Spectrometer Setup (Tuning & Shimming) transfer->instrument_setup acquire_1H Acquire ¹H NMR Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum instrument_setup->acquire_13C processing Fourier Transform & Phasing acquire_1H->processing acquire_13C->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Spectral Assignment peak_picking->assignment interpretation Structural Interpretation & Comparison assignment->interpretation

Figure 1: Workflow for NMR Analysis of Pyrimidine Derivatives.

Figure 2: Structure of this compound.

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. 5-Bromopyrimidine-4-carbonitrile, a key building block for the synthesis of a wide array of bioactive molecules, presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the characterization of this important synthetic intermediate, offering researchers and scientists the data and protocols necessary to make informed analytical decisions.

Mass Spectrometry: Unveiling Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides a detailed fingerprint of its chemical architecture.

Inferred Fragmentation Pattern

Due to the absence of a publicly available mass spectrum for this compound, the following fragmentation pattern is inferred based on the known behavior of related brominated and nitrile-containing heterocyclic compounds. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in characteristic M+ and M+2 isotope peaks for bromine-containing fragments.[1][2]

m/z (inferred) Proposed Fragment Ion Formula Notes
183/185[M]+•[C5H2BrN3]+•Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
104[M - Br]+[C5H2N3]+Loss of a bromine radical.
77[C4H2N2]+•[C4H2N2]+•Loss of HCN from the [M - Br]+ fragment.
51[C3HN]+•[C3HN]+•Further fragmentation of the pyrimidine ring.
157/159[M - CN]+[C4H2BrN2]+Loss of a cyano radical.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the structure of this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Injection: A small volume (typically 1 µL) of the sample solution is introduced into the mass spectrometer via direct infusion or through a gas chromatograph for separation prior to analysis.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).

  • Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Fragmentation_Pathway M [C5H2BrN3]+• m/z = 183/185 F1 [C5H2N3]+ m/z = 104 M->F1 - •Br F4 [C4H2BrN2]+ m/z = 157/159 M->F4 - •CN F2 [C4H2N2]+• m/z = 77 F1->F2 - HCN F3 [C3HN]+• m/z = 51 F2->F3 - HCN

Figure 1. Inferred mass spectrometry fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assembly of the molecular framework.

Expected NMR Chemical Shifts

The following table presents the expected 1H and 13C NMR chemical shifts for this compound, predicted based on the analysis of similar pyrimidine derivatives.[3][4][5] Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Nucleus Position Expected Chemical Shift (ppm) Multiplicity
1HH-29.2 - 9.4Singlet
1HH-69.0 - 9.2Singlet
13CC-4 (CN)115 - 118Singlet
13CC-5 (C-Br)120 - 125Singlet
13CC-2158 - 162Singlet
13CC-6160 - 164Singlet
13CC-4 (ring)130 - 135Singlet
Experimental Protocol: 1H and 13C NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to confirm the connectivity and chemical environment of atoms in this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Spectrometer Setup: The sample tube is placed in the NMR probe. The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • 1H NMR Acquisition: A standard pulse sequence is used to acquire the 1H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the 13C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of 13C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied.

  • Spectral Analysis: The chemical shifts, integration (for 1H), and multiplicities of the peaks are analyzed to assign the signals to the specific atoms in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve sample in deuterated solvent Prep2 Add TMS reference Prep1->Prep2 Acq1 Insert sample into NMR spectrometer Prep2->Acq1 Acq2 Tune and shim Acq1->Acq2 Acq3 Acquire 1H and 13C spectra Acq2->Acq3 Proc1 Fourier transform FID Acq3->Proc1 Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Assign chemical shifts and multiplicities Proc2->Proc3

Figure 2. Experimental workflow for NMR spectroscopy.

Head-to-Head Comparison: Mass Spectrometry vs. NMR Spectroscopy

Feature Mass Spectrometry (EI-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Molecular weight and fragmentation pattern.Detailed connectivity and 3D structure.
Sensitivity High (picomole to femtomole range).Lower (micromole to millimole range).
Sample Requirement Micrograms or less.Milligrams.
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).
Structural Isomer Differentiation Can be challenging for isomers with similar fragmentation.Excellent for differentiating isomers.
Data Interpretation Requires interpretation of fragmentation pathways.Requires assignment of chemical shifts and coupling constants.

Conclusion: A Synergistic Approach

Both mass spectrometry and NMR spectroscopy provide critical and complementary information for the structural characterization of this compound. While mass spectrometry excels in providing rapid molecular weight determination and a characteristic fragmentation fingerprint, NMR spectroscopy offers an unparalleled level of detail regarding the precise atomic connectivity and stereochemistry. For unambiguous structure elucidation and quality control in a research and development setting, a synergistic approach utilizing both techniques is highly recommended. This integrated analytical strategy ensures the highest confidence in the identity and purity of this vital chemical intermediate.

References

X-ray Crystal Structure of 5-Bromopyrimidine-4-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the X-ray crystal structures for derivatives of 5-Bromopyrimidine-4-carbonitrile is currently not feasible due to the limited availability of public crystallographic data for this specific class of compounds. Despite extensive searches of scientific literature and crystallographic databases, no publications containing the crystal structures of two or more derivatives of this compound could be identified.

This compound and its analogues are recognized as valuable building blocks in medicinal chemistry and materials science. The pyrimidine core is a key scaffold in numerous bioactive molecules, and the bromo and cyano functionalities offer versatile handles for synthetic modifications. However, the focus of the available research literature primarily lies on the synthesis and biological evaluation of these derivatives, particularly as potential anticancer and kinase inhibiting agents. While these studies often involve molecular modeling and structure-activity relationship (SAR) analyses, they seldom include detailed single-crystal X-ray diffraction studies.

For a comparative guide on X-ray crystal structures, the foundational requirement is the availability of crystallographic information files (CIFs) or detailed structural data from peer-reviewed publications. These files contain the precise three-dimensional coordinates of atoms within the crystal lattice, as well as information on bond lengths, bond angles, torsion angles, and unit cell parameters. Without access to these data for at least two distinct derivatives of this compound, a meaningful and quantitative comparison is impossible.

Future Outlook

The synthesis of a series of this compound derivatives and their subsequent characterization by single-crystal X-ray diffraction would be a valuable contribution to the field of structural chemistry and drug design. Such a study would provide crucial insights into:

  • The influence of different substituents on the molecular conformation and crystal packing.

  • The nature and strength of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the solid-state architecture.

  • The correlation between the solid-state structure and the physicochemical properties of the compounds.

Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue such studies and deposit the resulting crystallographic data in public databases like the Cambridge Structural Database (CSD) to facilitate future comparative analyses.

Experimental Protocols for Future Studies

For researchers intending to perform such a comparative study, the following experimental workflow would be essential.

Synthesis and Crystallization

A general synthetic route to this compound derivatives would first need to be established, allowing for the introduction of diverse substituents. Following the synthesis and purification of each derivative, single crystals suitable for X-ray diffraction would need to be grown. Common crystallization techniques include slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, and cooling crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The experimental protocol for single-crystal X-ray diffraction analysis would typically involve the following steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, usually at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction data are processed to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined against the experimental data.

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a new chemical compound.

G A Synthesis of Derivative B Purification A->B C Single Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Crystallographic Data Analysis E->F

Caption: General workflow for the synthesis and X-ray crystallographic analysis of a chemical compound.

The successful execution of such studies and the public dissemination of the resulting data would be invaluable for advancing the understanding of the structural chemistry of this compound derivatives and would enable the creation of comprehensive comparative guides in the future.

Purity Analysis of 5-Bromopyrimidine-4-carbonitrile: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 5-Bromopyrimidine-4-carbonitrile is critical for the synthesis of novel chemical entities and the overall success of a research endeavor. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this versatile heteroaromatic building block.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Reversed-phase HPLC is a robust and widely adopted method for the purity analysis of a broad range of organic compounds, including pyrimidine derivatives.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it a preferred method for separating the main component from structurally similar impurities.

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not be more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Quantitative Data Summary for HPLC Method
ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD)< 2.0%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Weigh & Dissolve Sample prep_sample->hplc_system system_suitability System Suitability Test (Inject Standard) hplc_system->system_suitability sample_analysis Inject Sample system_suitability->sample_analysis chromatogram Record Chromatogram sample_analysis->chromatogram purity_calc Calculate % Purity (Area Normalization) chromatogram->purity_calc

Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. For semi-volatile and polar compounds, derivatization may be necessary.[3] GC-MS provides high sensitivity and specificity, making it invaluable for identifying volatile organic impurities and residual solvents.

Experimental Protocol: GC-MS Analysis of this compound

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Mode: Full Scan (m/z 40-500).

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject 1 µL of the prepared sample.

  • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Determine the relative purity by comparing the peak area of the main component to the total peak area.

Quantitative Data Summary for GC-MS Method
ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Precision (RSD)< 5.0%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Sample in Volatile Solvent gcms_system GC-MS System Setup (Column, Temp Program, etc.) prep_sample->gcms_system sample_injection Inject Sample gcms_system->sample_injection tic_chromatogram Acquire Total Ion Chromatogram (TIC) sample_injection->tic_chromatogram mass_spectra Extract Mass Spectra of Peaks tic_chromatogram->mass_spectra library_search Identify Components (NIST Library Search) mass_spectra->library_search purity_assessment Assess Relative Purity library_search->purity_assessment

Workflow for GC-MS purity analysis.

Comparison and Conclusion

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Sensitivity High sensitivity, typically in the µg/mL to ng/mL range.Very high sensitivity, often reaching the pg/mL level.
Selectivity High selectivity based on polarity and other interactions with the stationary phase.Excellent selectivity based on volatility and mass-to-charge ratio.
Impurity Profile Best for non-volatile and polar impurities.Best for volatile impurities and residual solvents.
Confirmation Retention time and UV spectrum provide evidence of identity.Mass spectrum provides definitive structural information.

For routine quality control and the quantification of non-volatile impurities in this compound, HPLC is the method of choice due to its robustness, precision, and ease of use.[4] GC-MS , with its high sensitivity and specificity, is invaluable for identifying volatile organic impurities, residual solvents, and for providing structural confirmation of the main component. A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS to cover a wide range of potential impurities.

References

A Comparative Guide to the Reactivity of 5-Bromopyrimidine-4-carbonitrile and Other Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-Bromopyrimidine-4-carbonitrile with other key brominated pyrimidines: 2-bromopyrimidine, 4-bromopyrimidine, and 5-bromopyrimidine. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which are fundamental transformations in modern drug discovery and medicinal chemistry.

Theoretical Background: Understanding Reactivity

The reactivity of brominated pyrimidines in cross-coupling reactions is primarily governed by the electronic properties of the pyrimidine ring, which are significantly influenced by the position of the bromine atom and the presence of other substituents. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency affects the reactivity of the C-Br bond.

Positional Effects of the Bromine Atom:

  • 2- and 4-Bromopyrimidines: The bromine atoms at the 2- and 4-positions are adjacent to the ring nitrogens. This proximity leads to a more polarized C-Br bond, making these positions generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cycles.

  • 5-Bromopyrimidine: The bromine at the 5-position is situated between the two nitrogen atoms and is less activated compared to the 2- and 4-positions.

Influence of the 4-Carbonitrile Substituent:

The introduction of a potent electron-withdrawing group (EWG) like a nitrile (-CN) at the 4-position of 5-bromopyrimidine dramatically alters the electronic landscape of the molecule. The nitrile group further depletes the electron density of the pyrimidine ring through both inductive and resonance effects. This has two major consequences:

  • Increased Electrophilicity: The pyrimidine ring in this compound becomes significantly more electrophilic, enhancing its reactivity towards nucleophiles.

  • Activation of the C-Br Bond: The strong electron-withdrawing nature of the nitrile group increases the polarization of the C-Br bond at the 5-position, making it more susceptible to oxidative addition by a palladium(0) catalyst. This is a crucial step in many cross-coupling reactions.[1]

Therefore, it is anticipated that this compound will exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the parent 5-bromopyrimidine.

Data Presentation: A Comparative Overview

The following tables summarize available experimental data for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of the selected brominated pyrimidines. It is important to note that the reaction conditions are not always identical across different studies, which can influence yields and reaction times.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Bromopyrimidine DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Data not availableData not availableData not availableData not availableData not availableData not available
2-Bromopyrimidine Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[2]
4-Bromopyrimidine Pd(PPh₃)₄Na₂CO₃DME/H₂O801678[3]
5-Bromopyrimidine Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1590[4]

Table 2: Buchwald-Hartwig Amination with Morpholine

Bromopyrimidine DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Data not availableData not availableData not availableData not availableData not availableData not available
2-Bromopyrimidine Pd₂(dba)₃ / XantphosNaOtBuToluene100295[5]
4-Bromopyrimidine Data not availableData not availableData not availableData not availableData not availableData not available
5-Bromopyrimidine XPhos Pd G3 / XPhosNaOtBuToluene100Not specifiedHigh[6]

Experimental Protocols

Detailed experimental procedures for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on literature precedents and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyrimidines with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyrimidines with Morpholine
  • Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the bromopyrimidine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Morpholine (1.2 mmol) and an anhydrous, degassed solvent such as toluene (5 mL) are added.

  • Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated to 100-110 °C with stirring.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The residue is purified by column chromatography to afford the desired aminopyrimidine.

Mandatory Visualization

Reactivity_Factors Factors Influencing the Reactivity of Brominated Pyrimidines cluster_pyrimidine Bromopyrimidine Core cluster_substituents Substituent Effects Pyrimidine_Ring Pyrimidine Ring (Electron Deficient) Reactivity Overall Reactivity in Cross-Coupling Reactions Pyrimidine_Ring->Reactivity Inherent Electron Deficiency Bromine_Position Position of Bromine (2-, 4-, or 5-) Bromine_Position->Reactivity Influences C-Br Bond Polarization EWG Electron-Withdrawing Groups (e.g., -CN) - Increase electrophilicity - Activate C-Br bond EWG->Reactivity Enhances Reactivity EDG Electron-Donating Groups (e.g., -NH2, -OR) - Decrease electrophilicity - May direct substitution EDG->Reactivity Modulates Reactivity

Caption: Factors influencing the reactivity of brominated pyrimidines.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling Start Start Materials: - Bromopyrimidine - Boronic Acid/Ester Reaction_Setup Reaction Setup: - Add reagents and base - Add Pd catalyst and ligand Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Substituted Pyrimidine Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Discussion and Conclusion

While a direct quantitative comparison of reactivity under identical conditions is challenging due to the fragmented nature of available data, a qualitative assessment based on established electronic principles can be made.

The presence of the strongly electron-withdrawing 4-carbonitrile group is expected to render This compound the most reactive among the 5-substituted pyrimidines in palladium-catalyzed cross-coupling reactions. The increased electrophilicity of the pyrimidine ring and the enhanced polarization of the C-Br bond should facilitate the rate-determining oxidative addition step.

In comparison, 5-bromopyrimidine is expected to be less reactive due to the absence of an activating group. The reactivity of 2-bromopyrimidine and 4-bromopyrimidine is generally higher than that of 5-bromopyrimidine due to the proximity of the bromine to the ring nitrogens. However, the powerful activation provided by the 4-carbonitrile group in this compound may make it even more reactive than the 2- and 4-bromo isomers in many instances.

For drug development professionals, the enhanced reactivity of this compound can be a significant advantage, potentially allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope. However, this increased reactivity may also necessitate careful control of reaction conditions to avoid side reactions.

References

A Comparative Analysis of the Biological Activities of 5-Bromopyrimidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, 5-bromopyrimidine-4-carbonitrile and its analogs have emerged as a versatile class of molecules with significant potential in drug discovery, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] This guide provides a comparative overview of the biological performance of various this compound analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Anticancer Activity

Derivatives of pyrimidine-5-carbonitrile have shown significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine-5-carbonitrile analogs against various cancer cell lines.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrileCompound 11eHCT-116 (Colon)1.14[7]
Pyrimidine-5-carbonitrileCompound 11eMCF-7 (Breast)1.54[7]
Pyrimidine-5-carbonitrileCompound 12bHCT-116 (Colon)0.53 (VEGFR-2)[7]
Pyrimidine-5-carbonitrileCompound 12cHCT-116 (Colon)0.74 (VEGFR-2)[7]
Morpholinopyrimidine-5-carbonitrileCompound 12bLeukemia SRNot specified[8]
Morpholinopyrimidine-5-carbonitrileCompound 12dLeukemia SRNot specified[8]
2-AminopyrimidineCompound A5KC-0116 (Lung)Not specified[9]
2-AminopyrimidineCompound A13KC-0116 (Lung)Not specified[9]
Pyrido[2,3-d]pyrimidineDerivative 2dA549 (Lung)Strong cytotoxicity at 50 µM[10]
Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3] The structural similarity of the pyrimidine scaffold to the adenine core of ATP allows for competitive binding to the ATP-binding site of kinases.[1]

kinase_pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., PI3K, EGFR) Growth_Factor_Receptor->Kinase_A Activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Pyrimidine_Analog This compound Analog Pyrimidine_Analog->Kinase_A Inhibits Kinase_B Kinase B (e.g., AKT, mTOR) Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Promotes mtt_workflow Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of pyrimidine analogs Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution to each well Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals (e.g., with DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

Validating 5-Bromopyrimidine-4-Carbonitrile Derivatives: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for validating compounds synthesized from 5-Bromopyrimidine-4-carbonitrile. It includes supporting experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

The this compound scaffold is a versatile starting material in medicinal chemistry, leading to the synthesis of compounds targeting a range of biological pathways, particularly in cancer therapy.[1] Derivatives have shown significant potential as inhibitors of various enzymes, including protein kinases, dihydrofolate reductase (DHFR), and indoleamine 2,3-dioxygenase 1 (IDO1).[2] This guide details the in vitro assays used to validate the efficacy and mechanism of action of these compounds, offering a comparative analysis with established alternatives.

Comparative Efficacy: Enzyme Inhibition and Cellular Viability

The potency of synthesized compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Compounds derived from this compound have been evaluated against several kinases.

Target KinaseCompound ClassRepresentative Compound(s)IC50Cell Line(s)Reference CompoundReference IC50
VEGFR-2Pyrimidine-5-carbonitrileCompound 11e0.61 µM-Sorafenib-
VEGFR-2Pyrimidine-5-carbonitrileCompound 12b0.53 µM-Sorafenib-
EGFRPyrimidine-5-carbonitrileCompound 10b8.29 nMHepG2, A549, MCF-7Erlotinib2.83 nM
PI3KαMorpholinopyrimidine-5-carbonitrileCompound 12b0.17 µMLeukemia SRLY294002-
PI3KβMorpholinopyrimidine-5-carbonitrileCompound 12b0.13 µMLeukemia SRLY294002-
PI3KδMorpholinopyrimidine-5-carbonitrileCompound 12b0.76 µMLeukemia SRLY294002-
mTORMorpholinopyrimidine-5-carbonitrileCompound 12b0.83 µMLeukemia SRAfinitor-
CDK72,4-DiaminopyrimidineCompound 227.21 nM-THZ13.2 nM
p38 MAPKPyridinylimidazoleSKF-86002500-1000 nM---
Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a key enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents.[2]

Target EnzymeCompound ClassRepresentative CompoundIC50 (µM)Reference CompoundReference IC50 (µM)
Human DHFRThieno[2,3-d]pyrimidineCompound 200.20Methotrexate0.08
Human DHFRDiaminopyrimidineTrimethoprim55.26Methotrexate0.08
Cellular Proliferation and Viability

The anti-proliferative activity of these compounds is a crucial indicator of their potential as therapeutic agents. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2][3]

Cell LineCompound ClassRepresentative Compound(s)IC50
HCT-116 (Colon Cancer)Pyrimidine-5-carbonitrileCompounds 9d, 11e, 12b, 12d1.14 - 10.33 µM
MCF-7 (Breast Cancer)Pyrimidine-5-carbonitrileCompounds 9d, 11e, 12b, 12d1.14 - 10.33 µM
Leukemia SRMorpholinopyrimidine-5-carbonitrileCompound 12b, 12d0.10 µM, 0.09 µM
HepG2 (Hepatocellular Carcinoma)Pyrimidine-5-carbonitrileCompound 10b3.56 µM
A549 (Non-small cell lung cancer)Pyrimidine-5-carbonitrileCompound 10b5.85 µM

Experimental Protocols

Accurate and reproducible experimental design is essential for the validation of enzyme inhibitors and cytotoxic agents.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound required to inhibit 50% of the target enzyme's activity.[2]

Materials:

  • Purified target enzyme (e.g., VEGFR-2, EGFR, PI3K)

  • Enzyme-specific substrate

  • Cofactors as required (e.g., ATP for kinases)

  • Assay buffer

  • Test compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, and cofactors to their optimal concentrations in the assay buffer. Prepare a serial dilution of the test compound.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, enzyme, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).[2][4]

  • Initiate Reaction: Add the substrate (and cofactor, if applicable) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range.[2]

  • Detection: Measure the enzyme activity using a suitable detection method, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.[4][5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cellular Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability of cancer cell lines.[2]

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

Visualizing Pathways and Workflows

Diagrams illustrating key signaling pathways and experimental procedures provide a clear conceptual framework for understanding the mechanism of action and the validation process.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cellular viability assay.

References

Spectroscopic Journey: A Comparative Analysis of 5-Bromopyrimidine-4-carbonitrile and its Nucleophilic Substitution Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous characterization of starting materials and products is a cornerstone of chemical synthesis. This guide provides a comparative spectroscopic analysis of a representative starting material, 5-Bromopyrimidine-4-carbonitrile, and its amino-substituted product, illustrating the key spectral changes that occur during a nucleophilic aromatic substitution reaction. By presenting experimental data in a clear, comparative format alongside detailed protocols and workflow visualizations, this guide aims to facilitate a deeper understanding of the spectroscopic transformations in the synthesis of pyrimidine-based compounds, a prevalent scaffold in medicinal chemistry.

The pyrimidine core is a privileged structure in drug discovery, and the functionalization of this scaffold is crucial for developing novel therapeutic agents. This compound is a versatile building block, with the bromine atom at the 5-position being susceptible to various substitution reactions. This guide focuses on a representative nucleophilic aromatic substitution, a common and powerful method for introducing diverse functionalities onto the pyrimidine ring.

Spectroscopic Data Comparison: Starting Material vs. Product

Table 1: Spectroscopic Data for the Starting Material: 5-Bromopyrimidine

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR The proton spectrum is expected to be simple, showing distinct signals for the pyrimidine ring protons. The proton at C2 would likely appear as a singlet at the most downfield position due to the influence of the two adjacent nitrogen atoms. The protons at C4 and C6 would also appear as singlets at slightly more upfield positions.
¹³C NMR The carbon spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atoms C2, C4, and C6, being directly attached to nitrogen atoms, will resonate at downfield chemical shifts. The carbon atom C5, bonded to the bromine, will also be significantly deshielded.
IR Spectroscopy (cm⁻¹) The IR spectrum will be characterized by the aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will be observed in the 1600-1400 cm⁻¹ region. A characteristic C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (m/z) The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Spectroscopic Data for a Representative Product: 5-Aminopyrimidine-4-carbonitrile

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR A significant change in the proton NMR spectrum is the appearance of a new, broad signal corresponding to the protons of the newly introduced amino group (-NH₂). The chemical shift of the pyrimidine ring protons will also be affected by the electron-donating nature of the amino group, generally causing an upfield shift compared to the starting material.
¹³C NMR The carbon spectrum will show a notable upfield shift for the C5 carbon, as the electron-donating amino group replaces the electron-withdrawing bromine atom. The chemical shifts of the other ring carbons will also be influenced by this substitution. A new signal for the carbon of the nitrile group (C≡N) will be present in the 115-125 ppm range.
IR Spectroscopy (cm⁻¹) The most prominent new feature in the IR spectrum will be the characteristic N-H stretching vibrations of the primary amine, appearing as two sharp bands in the 3500-3300 cm⁻¹ region. The C≡N stretching vibration will be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-Br stretching vibration will be absent.
Mass Spectrometry (m/z) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the amino-substituted product. The characteristic isotopic pattern of bromine will be absent. Fragmentation may involve the loss of HCN from the nitrile group.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative method for the nucleophilic aromatic substitution of a 5-bromopyrimidine derivative with an amine.

Materials:

  • 5-Bromopyrimidine derivative (1.0 eq)

  • Amine (e.g., ammonia, primary or secondary amine) (1.2 - 2.0 eq)

  • Solvent (e.g., ethanol, isopropanol, or a polar aprotic solvent like DMF or DMSO)

  • Base (optional, e.g., K₂CO₃, Et₃N, if the amine salt is used or to scavenge HBr)

  • Reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a clean, dry reaction vessel, dissolve the 5-bromopyrimidine derivative in the chosen solvent.

  • Add the amine to the reaction mixture. If a base is required, it should be added at this stage.

  • Heat the reaction mixture to the desired temperature (typically reflux) and stir for the required time. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • If the solvent is volatile, it can be removed under reduced pressure using a rotary evaporator.

  • The crude product is then subjected to a standard aqueous workup. This may involve partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • The solvent from the organic layer is removed under reduced pressure to yield the crude product.

  • The crude product is then purified using a suitable technique, such as column chromatography on silica gel or recrystallization, to afford the pure amino-substituted pyrimidine product.

  • The purified product is then thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the starting material and the product in a chemical reaction.

Spectroscopic_Comparison_Workflow cluster_starting_material Starting Material Analysis cluster_reaction Chemical Transformation cluster_product Product Analysis cluster_comparison Comparative Analysis SM This compound SM_NMR NMR Spectroscopy (¹H, ¹³C) SM->SM_NMR SM_IR IR Spectroscopy SM->SM_IR SM_MS Mass Spectrometry SM->SM_MS Reaction Nucleophilic Aromatic Substitution SM->Reaction Comparison Spectroscopic Comparison - Shift in signals - Appearance/disappearance of peaks SM_NMR->Comparison SM_IR->Comparison SM_MS->Comparison Product 5-Aminopyrimidine-4-carbonitrile Reaction->Product P_NMR NMR Spectroscopy (¹H, ¹³C) Product->P_NMR P_IR IR Spectroscopy Product->P_IR P_MS Mass Spectrometry Product->P_MS P_NMR->Comparison P_IR->Comparison P_MS->Comparison

Caption: Workflow for Spectroscopic Comparison.

This guide underscores the importance of a multi-faceted spectroscopic approach to reaction monitoring and product characterization. The distinct changes observed in NMR, IR, and mass spectra provide unequivocal evidence of the chemical transformation and are indispensable for the unambiguous structural elucidation of novel compounds in the field of drug discovery and development.

A Comparative Guide to 5-Bromopyrimidine-4-carbonitrile and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of appropriate chemical scaffolds is a critical step in designing novel therapeutics. Pyrimidine derivatives, due to their structural resemblance to the purine and pyrimidine bases in DNA and RNA, are a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 5-Bromopyrimidine-4-carbonitrile, a versatile building block, and its alternatives, supported by experimental data from recent studies.

Overview of this compound

This compound is a bifunctional molecule featuring a pyrimidine core, a bromine atom at the 5-position, and a nitrile group at the 4-position. This substitution pattern makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cyclization reactions.

While a specific Certificate of Analysis (CoA) is batch-dependent, typical specifications for this compound include high purity (often >97%), a defined melting point, and characteristic spectral data.

Comparison with Alternative Pyrimidine Scaffolds

The true potential of this compound can be appreciated by comparing it with other classes of pyrimidine derivatives that have shown significant promise in various therapeutic areas. This section details the performance of several alternatives, focusing on their synthesis and biological activity.

Pyrimidine-5-carbonitriles as COX-2 Inhibitors

A series of novel pyrimidine-5-carbonitriles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are targets for anti-inflammatory and anticancer therapies.[1]

Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile Derivatives

The synthesis of these compounds typically involves a multi-step process starting from readily available reagents. A general procedure is as follows:

  • Cyclocondensation: A mixture of an appropriate aromatic aldehyde, ethyl cyanoacetate, and thiourea is refluxed in the presence of a base like potassium carbonate to yield the core pyrimidine scaffold.

  • Functionalization: The initial product is then further modified through various reactions, such as alkylation or arylation, to produce a library of derivatives.

Comparative Biological Activity:

The inhibitory activity of these compounds against COX-2 was evaluated and compared with established drugs like Celecoxib and Nimesulide.

CompoundCOX-2 Inhibition (%)IC50 (µM)
Derivative 3b 85.60.05
Derivative 5b 82.40.09
Derivative 5d 81.20.11
Celecoxib 86.30.05
Nimesulide 75.80.47

Data sourced from a study on new pyrimidine-5-carbonitriles as COX-2 inhibitors.[1]

The results indicate that derivatives 3b , 5b , and 5d exhibit potent COX-2 inhibition, with IC50 values comparable to Celecoxib and significantly better than Nimesulide.[1]

Morpholinopyrimidine-5-carbonitriles as Dual PI3K/mTOR Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is frequently observed in cancer. Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[2]

Experimental Protocol: Synthesis of Morpholinopyrimidine-5-carbonitriles

  • Starting Material: The synthesis often begins with a substituted pyrimidine, which is then reacted with morpholine.

  • Hydrazine Addition: The resulting intermediate is treated with hydrazine hydrate to introduce a reactive hydrazinyl group.

  • Condensation Reactions: The key intermediate is then condensed with various electrophiles to generate the final products.[2]

Comparative Biological Activity:

The synthesized compounds were tested for their antiproliferative activity against a panel of cancer cell lines and their inhibitory effect on PI3Kα and mTOR.

CompoundCell LineIC50 (µM)PI3Kα IC50 (µM)mTOR IC50 (µM)
12b Leukemia SR0.10 ± 0.010.17 ± 0.010.83 ± 0.05
12d Leukemia SR0.09 ± 0.011.27 ± 0.072.85 ± 0.17
LY294002 --1.1-
Afinitor (Everolimus) ---0.001-0.004

Data from a study on morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[2]

Compounds 12b and 12d demonstrated excellent antitumor activity and significant inhibition of both PI3Kα and mTOR, highlighting the potential of this scaffold.[2]

4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles as CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and a validated target in cancer therapy. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles have been shown to be potent CDK9 inhibitors.[3][4]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the compounds against CDK9 is typically determined using an in vitro kinase assay.

  • Reaction Mixture: A reaction mixture containing CDK9/cyclin T, a fluorescently labeled peptide substrate, and ATP is prepared.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization.

Comparative Biological Activity:

The study investigated the structure-activity relationship (SAR) by modifying substituents on the pyrimidine ring.

CompoundR' (C5-substituent)CDK9 Ki (nM)CDK2 Ki (nM)Selectivity (CDK2/CDK9)
12a CN166
12u F216281
Ic H5234.6

Data from a study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine CDK9 inhibitors.[3]

The results demonstrate that the presence of a carbonitrile or fluorine at the C5-position of the pyrimidine ring enhances both the potency and selectivity for CDK9 over CDK2.[3]

Visualizing the Role of Pyrimidine Derivatives

To better understand the context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholinopyrimidine -5-carbonitrile Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Drug_Discovery_Workflow Drug Discovery Workflow for Pyrimidine Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., 5-Bromopyrimidine -4-carbonitrile) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assays) Purification->Screening Cell_based Cell-based Assays (e.g., Cytotoxicity) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Cell_based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Process Lead_Opt->Synthesis Redesign In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the synthesis of 5-arylpyrimidine-4-carbonitriles is of significant interest, as this scaffold is a key component in a variety of biologically active molecules. The choice of catalyst is critical for the successful and efficient coupling of 5-bromopyrimidine-4-carbonitrile with various arylboronic acids. This guide provides an objective comparison of common catalyst systems, supported by experimental data, to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki coupling of this compound is highly dependent on the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the nitrile group at the 4-position can influence the reactivity of the C-Br bond at the 5-position. Below is a summary of the performance of different catalytic systems, primarily based on data for the closely related substrate 5-bromopyrimidine, which serves as a strong predictive model for the target substrate.

Table 1: Comparison of Palladium-Based Catalyst Systems for the Suzuki Coupling of 5-Bromopyrimidine with Various Arylboronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Phenylboronic acid90
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>154-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>153-Methoxyphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>152-Methoxyphenylboronic acid86

Table 2: Comparison of a Nickel-Based Catalyst System for the Suzuki Coupling of 5-Bromopyrimidine

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
NiCl₂(PCy₃)₂PCy₃K₃PO₄tert-Amyl Alcohol12013-Furanylboronic acid94

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on the coupling of 5-bromopyrimidine and can be adapted for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure for the coupling of a bromopyrimidine with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂

This protocol provides a cost-effective and efficient alternative to palladium-based catalysts.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (4.5 equiv)

  • tert-Amyl alcohol

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous K₃PO₄.

  • Under a nitrogen atmosphere, add this compound, the arylboronic acid, and NiCl₂(PCy₃)₂.[1]

  • Add tert-amyl alcohol to achieve a 0.3 M solution with respect to the bromopyrimidine.

  • Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water and diethyl ether to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and experimental process, the following diagrams are provided.

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OR)2 reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat to Desired Temperature with Stirring inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product: 5-Arylpyrimidine-4-carbonitrile purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

Safety Operating Guide

Proper Disposal of 5-Bromopyrimidine-4-carbonitrile: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of 5-Bromopyrimidine-4-carbonitrile (CAS No. 114969-66-3). Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals, maintaining a safe laboratory environment, and complying with regulatory standards. This document is intended to serve as a primary resource for operational and logistical planning concerning the disposal of this hazardous chemical.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. While a comprehensive hazard profile for this specific compound is not fully detailed in all public sources, data from closely related compounds such as 5-Bromopyrimidine suggests it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this chemical.

Required Personal Protective Equipment:

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.Gloves must meet the specifications of Regulation (EU) 2016/425 and the standard EN 374.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is required.NIOSH (US) or EN 143 (EU) approved.

Quantitative Data Summary

The following table summarizes key data for this compound. This information is crucial for a comprehensive understanding of the substance's properties and for making informed safety decisions.

PropertyValueSource
CAS Number 114969-66-3[3][4]
Molecular Formula C₅H₂BrN₃[4]
Molecular Weight 184.0 g/mol [4]
Predicted Density 1.86 ± 0.1 g/cm³[4]
Predicted Boiling Point 328.6 ± 27.0 °C[4]
Predicted Flash Point 152.5 ± 23.7 °C[4]

Experimental Protocol: Spill Management

Immediate and appropriate cleanup of spills is crucial to mitigate exposure risks and prevent environmental contamination.

Minor Spills (Solid):

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear all required personal protective equipment.

  • Containment: Prevent the spread of dust.[2]

  • Cleanup: Use dry cleanup procedures. Gently sweep or vacuum up the spilled material.[2] Do not use air hoses for cleaning .[2]

  • Collection: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Dispose: Treat the collected material and any contaminated cleaning supplies as hazardous waste.

Major Spills:

  • Evacuate: Evacuate the laboratory immediately and alert others in the vicinity.

  • Isolate: Close the doors to the affected area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and the Fire Brigade, informing them of the location and nature of the hazard.[2]

  • Restrict Access: Prevent entry to the contaminated area until the EHS team or other trained personnel have decontaminated the space.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all local, regional, and national hazardous waste regulations. Never dispose of this chemical down the drain or in the regular trash .[1]

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.[1]

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[1]

  • Keep this waste separate from incompatible materials, such as strong oxidizing agents.[1][5]

2. Waste Collection and Container Requirements:

  • Dedicated Waste Container: Collect all this compound waste in a designated, compatible, and properly sealed container.[1] Polyethylene containers are a suitable option.[1]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: If this compound is in a solution, it must be collected in a dedicated halogenated organic solvent waste container.[1]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[1]

3. Labeling:

  • The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1]

  • The accumulation start date must also be clearly marked on the label.[1]

4. Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

  • The SAA must be inspected weekly for any signs of leakage.[1]

  • Do not exceed the maximum storage limits for hazardous waste in your SAA (typically 55 gallons).[1]

5. Arrange for Professional Disposal:

  • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generate This compound Waste classify_waste Classify as Hazardous Waste start->classify_waste is_solid_or_liquid Is the waste solid or liquid? classify_waste->is_solid_or_liquid collect_solid Collect in dedicated Solid Halogenated Waste Container is_solid_or_liquid->collect_solid Solid collect_liquid Collect in dedicated Liquid Halogenated Waste Container is_solid_or_liquid->collect_liquid Liquid label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Date collect_solid->label_container collect_liquid->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa inspect_weekly Weekly Inspection for Leaks store_saa->inspect_weekly contact_ehs Contact EHS for Professional Disposal store_saa->contact_ehs incineration Recommended Disposal: Incineration contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Bromopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromopyrimidine-4-carbonitrile

This guide provides critical safety, operational, and disposal protocols for laboratory professionals handling this compound. Strict adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification
  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][2]

  • Harmful if Swallowed: Presumed to be harmful if ingested.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For significant exposure risk, a chemical-resistant suit may be necessary.Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. All work with this compound should be conducted in a certified chemical fume hood.NIOSH (US) or EN 143 (EU) approved.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize the risk of exposure and contamination during the handling of this compound.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for a closely related compound like 5-Bromopyrimidine is accessible.

  • Verify that a calibrated chemical fume hood is available and functioning correctly.

  • Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1][3]

  • Designate a specific area for handling the compound to contain potential spills.

Step 2: Engineering Controls

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Use equipment and vessels that are appropriate for the scale of the experiment and are in good condition.

Step 3: Safe Handling Practices

  • Wear all required PPE as detailed in the table above before handling the compound.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition of flammable vapors.[4]

  • Keep the container tightly closed when not in use.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling.[1]

Step 4: Spill and Emergency Procedures

  • In case of a spill, evacuate the area and alert colleagues.

  • Wearing appropriate PPE, clean up spills immediately.[2] For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[1][3] Avoid generating dust.[2]

  • For liquid spills, absorb with an inert, non-combustible material and place in a sealed container for disposal.

  • Ensure adequate ventilation after a spill.[1][3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.[6]

  • As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[6]

Waste Collection and Container Requirements

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled solid hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated organic solvent waste container.[6]

  • Containers must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[6]

Labeling and Storage

  • Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[6]

Final Disposal

  • The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 disp1 Segregate Halogenated Waste handle3->disp1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Collect in Labeled, Sealed Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.